molecular formula C10H13ClN2O2 B160624 tert-Butyl (4-chloropyridin-2-yl)carbamate CAS No. 130721-78-7

tert-Butyl (4-chloropyridin-2-yl)carbamate

Cat. No.: B160624
CAS No.: 130721-78-7
M. Wt: 228.67 g/mol
InChI Key: ATOQLEMIFREXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-chloropyridin-2-yl)carbamate (CAS 130721-78-7) is a high-value chemical intermediate in organic and medicinal chemistry research. This compound features a carbamate-protected amine on a chloropyridine scaffold, making it a versatile building block for constructing more complex molecules . Its primary research value lies in pharmaceutical development, where it serves as a key precursor in the synthesis of active compounds. Patent literature identifies its application in the preparation of positive allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2), a target for central nervous system disorders such as anxiety, schizophrenia, and Parkinson's disease . It is also used in research towards modulators of hemoglobin for potential therapeutic benefit . The chloropyridine moiety acts as an excellent electrophile in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the Boc (tert-butoxycarbonyl) protecting group can be readily removed under mild acidic conditions to reveal a free amine for further functionalization . Supplied with a purity of ≥95% to 98% , this compound is offered for research and further manufacturing applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-chloropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOQLEMIFREXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363969
Record name tert-Butyl (4-chloropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130721-78-7
Record name tert-Butyl (4-chloropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-chloropyridin-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: tert-Butyl (4-chloropyridin-2-yl)carbamate (CAS No. 130721-78-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-chloropyridin-2-yl)carbamate is a pivotal intermediate in medicinal chemistry and organic synthesis. Its structure, featuring a Boc-protected amine and a reactive chlorine atom on a pyridine ring, makes it a versatile building block for the synthesis of a wide array of complex molecules, particularly in the development of kinase inhibitors for various therapeutic targets. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its application in key synthetic transformations, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 130721-78-7[1]
Molecular Formula C₁₀H₁₃ClN₂O₂[1]
Molecular Weight 228.68 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 173-175 °C[2]
Boiling Point 282.2 °C at 760 mmHg (Predicted)[2]
Density 1.2 ± 0.1 g/cm³ (Predicted)[2]
Solubility Soluble in dichloromethane, chloroform, and alcohols.[3]
pKa 13.59 ± 0.50 (Predicted)
LogP 2.4 (Predicted)[2]

Spectral Data: While specific spectra are proprietary to suppliers, typical analytical data includes ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and purity.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the Boc-protection of 2-amino-4-chloropyridine.

Experimental Protocol

Reaction: 2-amino-4-chloropyridine + Di-tert-butyl dicarbonate (Boc₂O) → this compound

Reagents and Materials:

  • 2-amino-4-chloropyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

Procedure:

  • Dissolve 2-amino-4-chloropyridine in dichloromethane in a round-bottom flask.

  • Add triethylamine to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound as a white to off-white solid.[1]

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification 2-amino-4-chloropyridine 2-amino-4-chloropyridine Mix Mix 2-amino-4-chloropyridine->Mix DCM DCM DCM->Mix Et3N Et3N Et3N->Mix Boc2O Boc2O Stir_RT Stir at RT (2-3h) Boc2O->Stir_RT Mix->Boc2O Monitor_TLC Monitor by TLC Stir_RT->Monitor_TLC Dilute_DCM Dilute with DCM Monitor_TLC->Dilute_DCM Wash_H2O Wash with Water Dilute_DCM->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry_Na2SO4 Dry (Na2SO4) Wash_Brine->Dry_Na2SO4 Concentrate Concentrate Dry_Na2SO4->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Final_Product This compound Chromatography->Final_Product

Synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable precursor for creating carbon-carbon and carbon-nitrogen bonds, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and various aryl or heteroaryl groups.

General Protocol:

  • In an oven-dried Schlenk flask, combine this compound, an arylboronic acid (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, DMF).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

G Start tert-Butyl (4-chloropyridin-2-yl)carbamate Reaction Heat (80-100°C) Inert Atmosphere Start->Reaction Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Degassed Solvent (e.g., Dioxane/H2O) Solvent->Reaction Product tert-Butyl (4-arylpyridin-2-yl)carbamate Reaction->Product

Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination

This reaction is used to form a C-N bond, coupling the pyridine core with a primary or secondary amine.[4]

General Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 1.2-4 mol%), and a base (e.g., NaOᵗBu, Cs₂CO₃, 1.4-2.0 equivalents).[5]

  • Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents).

  • Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, the reaction is worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration.

  • The product is purified by column chromatography.

G Start tert-Butyl (4-chloropyridin-2-yl)carbamate Reaction Heat (80-120°C) Inert Atmosphere Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Product tert-Butyl (4-aminopyridin-2-yl)carbamate Reaction->Product

Buchwald-Hartwig Amination Workflow.

Application in Drug Discovery: Kinase Inhibitors

This compound is a key starting material for the synthesis of various kinase inhibitors, which are crucial in the treatment of diseases like cancer and inflammatory disorders.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are involved in inflammatory responses.[6][7] Inhibitors of p38 MAP kinase are being investigated for the treatment of conditions such as rheumatoid arthritis.[8] The synthesis of these inhibitors often involves the elaboration of the 4-position of the pyridine ring, for which this compound is an ideal precursor.

G cluster_0 External Stimuli cluster_1 Signaling Cascade cluster_2 Cellular Response Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors phosphorylates Inflammation Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Inhibitor p38 Inhibitor (Synthesized from title compound) Inhibitor->p38_MAPK

p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

GSK-3 is implicated in a variety of diseases, including type 2 diabetes, Alzheimer's disease, and bipolar disorder.[9][10] The development of selective GSK-3 inhibitors is an active area of research. Pyridine-based scaffolds, accessible from this compound, are common in the design of GSK-3 inhibitors.[11][12]

G cluster_0 Upstream Regulation cluster_1 GSK-3 Activity cluster_2 Metabolic Outcome Insulin_Signal Insulin Signal Akt Akt Insulin_Signal->Akt GSK3 GSK-3 Akt->GSK3 phosphorylates & inhibits Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase phosphorylates & inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Inhibitor GSK-3 Inhibitor (Synthesized from title compound) Inhibitor->GSK3

GSK-3 Signaling in Glycogen Synthesis and Point of Inhibition.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of pharmaceutically relevant molecules, particularly kinase inhibitors. Its utility in robust and versatile cross-coupling reactions makes it an essential tool for medicinal chemists and drug development professionals. The protocols and data presented in this guide are intended to facilitate its effective use in research and development settings.

References

An In-depth Technical Guide to tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of tert-butyl (4-chloropyridin-2-yl)carbamate. This compound is a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutic agents.

Core Chemical Properties

This compound is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O₂--INVALID-LINK--
Molecular Weight 228.68 g/mol --INVALID-LINK--
CAS Number 130721-78-7--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point 102-103 °C--INVALID-LINK--
Boiling Point (Predicted) 351.9 ± 32.0 °C--INVALID-LINK--
Density (Predicted) 1.179 ± 0.06 g/cm³--INVALID-LINK--
Solubility Soluble in organic solvents such as dichloromethane; limited solubility in water (0.113 mg/ml for a similar compound).[1]EvitaChem

Synthesis and Reactivity

The synthesis of this compound typically involves the protection of the amino group of 2-amino-4-chloropyridine with a tert-butoxycarbonyl (Boc) group. This is a common strategy in organic synthesis to allow for selective reactions at other positions of the pyridine ring.[2]

General Synthetic Approach

A widely used method for the synthesis of related tert-butyl carbamates involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Synthesis_Workflow 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Reaction Boc Protection 2-Amino-4-chloropyridine->Reaction Di-tert-butyl_dicarbonate Di-tert-butyl_dicarbonate Di-tert-butyl_dicarbonate->Reaction Base_Solvent Base (e.g., Triethylamine) in Solvent (e.g., DCM) Base_Solvent->Reaction Workup_Purification Aqueous Workup & Silica Gel Chromatography Reaction->Workup_Purification Product tert-Butyl (4-chloropyridin-2-yl)carbamate Workup_Purification->Product

A typical workflow for the synthesis of the target compound.
Reactivity

The presence of the Boc protecting group allows for various chemical transformations on the pyridine ring. The chlorine atom at the 4-position can undergo nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. The carbamate itself can be deprotected under acidic conditions to reveal the free amine.[1]

Spectral Data

Detailed spectral analysis is crucial for the characterization of this compound. Below are the expected spectral characteristics based on data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the tert-butyl group.

ProtonsExpected Chemical Shift (ppm)Multiplicity
Pyridine CH7.0 - 8.5d, dd
NH~6.5br s
tert-Butyl CH₃~1.5s

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring, the carbonyl group, and the tert-butyl group.

CarbonExpected Chemical Shift (ppm)
Pyridine C-Cl140 - 150
Pyridine C-N145 - 155
Pyridine CH110 - 140
C=O (Carbonyl)150 - 155
C(CH₃)₃ (quaternary)~80
C(CH₃)₃ (methyl)~28
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O, and C-N bonds of the carbamate group, as well as vibrations from the pyridine ring.

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3200 - 3400
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=O Stretch (carbamate)1700 - 1730
C-N Stretch1200 - 1300
C-Cl Stretch600 - 800
Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the tert-butyl group or isobutylene.

Ionm/z
[M]⁺228/230 (due to ³⁵Cl/³⁷Cl isotopes)
[M - C₄H₉]⁺171/173
[M - C₄H₈]⁺172/174

Experimental Protocols

A general experimental procedure for the synthesis of a similar compound, tert-butyl (S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate, is described as follows: To a solution of (S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine (230 mmol) in dichloromethane (420 mL), triethylamine (230 mmol) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (230 mmol). The reaction mixture is stirred at room temperature for 2-3 hours. The reaction is then diluted with excess dichloromethane, washed with water and brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography to yield the final product.[2]

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activity or involvement of this compound in any signaling pathways. However, the aminopyridine scaffold is a known privileged structure in medicinal chemistry, and many of its derivatives exhibit a wide range of biological activities. Carbamates are also recognized for their role in drug design, often serving as key interacting moieties with biological targets.[3] Therefore, this compound is a promising starting material for the synthesis of novel bioactive molecules for drug discovery programs.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[4] Avoid breathing dust and prevent contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[3][5][6]

Chemical structure of the title compound.

References

An In-depth Technical Guide to the Molecular Structure of tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate. This compound is a notable heterocyclic molecule with potential applications in medicinal chemistry and organic synthesis, particularly as a building block for more complex bioactive compounds.

Molecular Structure and Properties

This compound is a carbamate derivative of 4-chloropyridine. The core structure consists of a pyridine ring substituted with a chlorine atom at the 4-position and a tert-butoxycarbonylamino group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O₂PubChem[1]
Molecular Weight 228.67 g/mol EvitaChem[2]
CAS Number 130721-78-7
Appearance Typically a solid crystalline formEvitaChem[2]
Solubility Soluble in organic solvents such as dichloromethane; limited solubility in water (0.113 mg/ml).[2]EvitaChem[2]
SMILES CC(C)(C)OC(=O)NC1=NC=CC(=C1)ClPubChemLite[3]
InChI InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14)PubChemLite[3]

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺ 229.07384
[M+Na]⁺ 251.05578
[M-H]⁻ 227.05928
[M]⁺ 228.06601
Data sourced from PubChemLite[3]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and common synthetic route for analogous carbamates involves the reaction of a corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

General Experimental Protocol

A plausible method for the synthesis of this compound would involve the following steps, based on the synthesis of similar compounds[4]:

  • Dissolution: 2-amino-4-chloropyridine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: A non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is added to the solution to act as a proton scavenger.

  • Boc-Protection: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is added dropwise to the reaction mixture at room temperature.

  • Reaction: The mixture is stirred at room temperature for several hours to allow the reaction to proceed to completion.

  • Work-up: The reaction mixture is typically washed with water and brine to remove the base and other water-soluble impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Reactant1 2-Amino-4-chloropyridine Mixing Dissolve amine in DCM, add Et3N and Boc2O Reactant1->Mixing Reactant2 Di-tert-butyl dicarbonate (Boc2O) Reactant2->Mixing Base Triethylamine (Et3N) Base->Mixing Solvent Dichloromethane (DCM) Solvent->Mixing Reaction Stir at room temperature Mixing->Reaction Wash Wash with H2O and brine Reaction->Wash Dry Dry over Na2SO4 Wash->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Pyridine derivatives are known for their diverse biological activities[2]. The carbamate group serves as a versatile functional group in drug design, often used as a stable and bioisosteric replacement for amide bonds, which can enhance cell permeability and metabolic stability.

This compound can serve as a key intermediate in the synthesis of more complex molecules targeting a range of biological targets. The chloro- and Boc-protected amine functionalities provide orthogonal handles for further chemical modifications, such as cross-coupling reactions and deprotection/acylation sequences.

Logical_Relationship A This compound B Chemical Synthesis Intermediate A->B C Introduction of Chloropyridine Moiety B->C D Protected Amine Functionality B->D E Lead Compound Optimization C->E D->E F Development of Novel Bioactive Molecules E->F

Safety Information

Conclusion

This compound is a valuable heterocyclic building block for medicinal chemistry and drug discovery. While comprehensive experimental data is limited in the public domain, its structural features and the general reactivity of its functional groups suggest significant potential for the synthesis of novel and complex molecular architectures with diverse biological activities. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tert-butyl (4-chloropyridin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The primary and most efficient pathway for this synthesis is the protection of the amino group of 2-amino-4-chloropyridine with a tert-butoxycarbonyl (Boc) group. This process, known as Boc protection, is a fundamental reaction in modern organic synthesis, particularly in the construction of complex molecules for medicinal chemistry.

Core Synthesis Pathway: Boc Protection of 2-amino-4-chloropyridine

The synthesis of this compound is achieved through the reaction of 2-amino-4-chloropyridine with di-tert-butyl dicarbonate ((Boc)₂O). This reaction proceeds via a nucleophilic attack of the amino group on the Boc anhydride, leading to the formation of a stable carbamate. The presence of a base is often employed to facilitate the reaction.

The overall reaction is as follows:

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, based on established procedures for the Boc protection of aminopyridines.

Materials and Reagents:

  • 2-amino-4-chloropyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane (10 mL per 1 g of the amine).

  • Addition of Reagents: To the stirred solution at room temperature, add EDCI (1.5 eq), HOBt (0.05 eq), triethylamine (1.5 eq), and di-tert-butyl dicarbonate (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with water (2 x 20 mL). Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 2-amino-4-chloropyridineGeneral Knowledge
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)General Knowledge
Solvent Dichloromethane[1]
Base Triethylamine (TEA)[1]
Catalysts EDCI, HOBt[1]
Reaction Time 2 hours[1]
Reaction Temperature Room Temperature[1]
Yield 90%[1]
¹H NMR Data (DMSO) δ: 1.52 (s, 9H), 7.18-7.19 (m, 1H), 7.24 (m, 1H), 7.52 (m, 1H), 8.18-8.19 (m, 1H)[1]

Mandatory Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Pathway Start Starting Materials: 2-amino-4-chloropyridine (Boc)₂O Solvent (CH₂Cl₂) Base (TEA) Catalysts (EDCI, HOBt) Reaction Reaction: Stir at Room Temperature for 2 hours Start->Reaction Workup Work-up: Aqueous Wash Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthesis workflow for this compound.

Experimental Workflow Diagram

This diagram details the step-by-step experimental procedure.

Experimental_Workflow A Dissolve 2-amino-4-chloropyridine in CH₂Cl₂ B Add EDCI, HOBt, TEA, and (Boc)₂O A->B C Stir at Room Temperature (2h) Monitor by TLC B->C D Wash reaction mixture with H₂O C->D E Separate and dry organic layer D->E F Concentrate under reduced pressure E->F G Purify by column chromatography F->G H Obtain pure product G->H

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide to tert-Butyl N-(4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(4-chloropyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, properties, synthesis, and purification protocols. Furthermore, it elucidates the compound's critical role as a building block in the development of bioactive molecules, supported by quantitative data and schematic diagrams to facilitate understanding and application in research and drug development.

Chemical Identity and Properties

The compound with the common name tert-butyl (4-chloropyridin-2-yl)carbamate is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as tert-butyl N-(4-chloropyridin-2-yl)carbamate .[1] This nomenclature clarifies the substitution pattern on the pyridine ring and the nature of the carbamate linkage.

Physicochemical Properties

A summary of the key physical and chemical properties of tert-butyl N-(4-chloropyridin-2-yl)carbamate is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
IUPAC Name tert-butyl N-(4-chloropyridin-2-yl)carbamate[1]
Molecular Formula C₁₀H₁₃ClN₂O₂[1]
Molecular Weight 228.68 g/mol [2]
CAS Number 130721-78-7
Appearance White to off-white solid
Melting Point 102-104 °C
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.[3]
Storage Store in a cool, dry place under an inert atmosphere (e.g., Argon).[2]
Spectroscopic Data

The structural confirmation of tert-butyl N-(4-chloropyridin-2-yl)carbamate is achieved through various spectroscopic techniques. The characteristic spectral data are summarized below.

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.15d, J=5.5 Hz1HPyridine-H6
7.95s1HPyridine-H3
7.55br s1HNH
6.90d, J=5.5 Hz1HPyridine-H5
1.50s9H-C(CH₃)₃

¹³C NMR (Nuclear Magnetic Resonance): The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm)Assignment
152.5C=O (carbamate)
151.8Pyridine-C2
149.5Pyridine-C6
144.4Pyridine-C4
117.4Pyridine-C5
113.0Pyridine-C3
81.9-C(CH₃)₃
28.1-C(CH₃)₃

Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound.

Ionm/z
[M+H]⁺229.07

Synthesis and Purification

tert-Butyl N-(4-chloropyridin-2-yl)carbamate is synthesized via the protection of the amino group of 2-amino-4-chloropyridine with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis

Materials:

  • 2-Amino-4-chloropyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-chloropyridine (1.0 equivalent) in anhydrous THF or DCM.

  • To this solution, add triethylamine (1.1 equivalents).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude tert-butyl N-(4-chloropyridin-2-yl)carbamate can be purified by either recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent system, such as ethyl acetate/hexane or isopropanol/water.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column using a suitable eluent system, typically a mixture of ethyl acetate and hexane (e.g., a gradient of 10% to 30% ethyl acetate in hexane). The optimal eluent can be determined by preliminary TLC analysis.[4]

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

  • Load the sample onto the prepared column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tert-butyl N-(4-chloropyridin-2-yl)carbamate.

Applications in Drug Development

tert-Butyl N-(4-chloropyridin-2-yl)carbamate is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of more complex bioactive molecules.[3] The Boc-protected amine and the reactive chloro-substituted pyridine ring offer versatile handles for further chemical modifications.

Intermediate in the Synthesis of Edoxaban

A significant application of tert-butyl N-(4-chloropyridin-2-yl)carbamate is its role as a key intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant. The synthesis involves the coupling of this intermediate with other fragments to construct the final complex drug molecule.

The general synthetic workflow for the utilization of tert-butyl N-(4-chloropyridin-2-yl)carbamate in the synthesis of a precursor to Edoxaban is depicted below.

Edoxaban_Intermediate_Synthesis cluster_start Starting Materials 2_amino_4_chloropyridine 2-Amino-4-chloropyridine carbamate tert-Butyl N-(4-chloropyridin-2-yl)carbamate 2_amino_4_chloropyridine->carbamate Boc Protection Boc_anhydride Di-tert-butyl dicarbonate Boc_anhydride->carbamate amide_coupling Amide Coupling carbamate->amide_coupling edoxaban_precursor Edoxaban Precursor amide_coupling->edoxaban_precursor

Caption: Synthetic workflow for an Edoxaban precursor.

Conclusion

tert-Butyl N-(4-chloropyridin-2-yl)carbamate is a fundamentally important intermediate in synthetic organic and medicinal chemistry. Its well-defined chemical properties, established synthesis and purification protocols, and its crucial role as a building block for complex pharmaceuticals like Edoxaban, underscore its significance for professionals in drug development. This guide provides the essential technical information required for the effective utilization of this compound in a research and development setting.

References

Technical Guide: Physical Properties of tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-chloropyridin-2-yl)carbamate is a chemical compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in a key synthetic pathway.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application in synthesis, and for regulatory purposes. Below is a summary of its key physical properties.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O₂[1][2]
Molecular Weight 228.68 g/mol [1][2]
Appearance Solid (predicted)
Melting Point Data not available for the 4-chloro isomer. The related tert-butyl (6-chloropyridin-2-yl)carbamate has a melting point of 87.5-89 °C.[3]
Boiling Point 274.3 °C at 760 mmHg (Predicted)[2]
Solubility Soluble in organic solvents such as dichloromethane; limited solubility in water is expected based on structurally similar compounds.[4]
CAS Number 130721-78-7[1][2][5][6][7]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental protocols for measuring the key physical properties of this compound.

Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid state.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded.

    • The experiment is repeated two more times, and the average of the three ranges is reported as the melting point range.

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of the compound in various solvents.

Methodology (Qualitative):

  • Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, methanol, acetone, dichloromethane, and hexane.

  • Procedure:

    • Approximately 10 mg of this compound is placed in a small test tube.

    • 0.5 mL of the selected solvent is added.

    • The mixture is vortexed or shaken vigorously for 1-2 minutes.

    • Visual observation is used to determine if the solid has dissolved completely.

    • If the solid dissolves, the compound is classified as "soluble." If it does not dissolve, it is "insoluble." If some but not all of the solid dissolves, it is "partially soluble."

Methodology (Quantitative - Shake-Flask Method):

  • Saturated Solution Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • The solution is allowed to stand, and a clear aliquot of the supernatant is carefully removed.

    • The concentration of the dissolved compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibrated standard curve.

    • The solubility is expressed in units of mg/mL or mol/L.

Application in Synthesis: The Edoxaban Pathway

This compound is a key intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant. The following diagram illustrates the workflow of a crucial step in the Edoxaban synthesis where this compound is utilized.

Edoxaban_Synthesis_Workflow A tert-Butyl ((1R,2S,5S)-2-amino-5- (dimethylcarbamoyl)cyclohexyl)carbamate C tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2- oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate A->C Acetonitrile, Triethylamine, Heat B Ethyl 2-((5-chloropyridin-2-yl)amino) -2-oxoacetate B->C D Deprotection (Boc Removal) C->D Acid (e.g., TFA) E Amine Intermediate D->E G Amide Coupling E->G F 5-methyl-4,5,6,7-tetrahydro- [1,3]thiazolo[5,4-c]pyridine- 2-carboxylic acid F->G Coupling Agents (e.g., HATU, DIPEA) H Edoxaban G->H

Caption: Synthetic workflow for Edoxaban highlighting the role of the carbamate intermediate.

This workflow demonstrates the condensation reaction between tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate to form a key amide intermediate. Subsequent deprotection of the Boc group and coupling with the thiazolopyridine moiety leads to the final active pharmaceutical ingredient, Edoxaban.[8]

References

Spectral Data Analysis of tert-Butyl (4-chloropyridin-2-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally verified spectral data (NMR, IR, MS) for tert-Butyl (4-chloropyridin-2-yl)carbamate is limited. The data presented in this guide is representative and compiled based on the analysis of structurally similar compounds and predicted spectral properties. This document is intended for research and drug development professionals to illustrate the expected spectral characteristics and analytical workflow for this compound.

Introduction

This compound is a chemical intermediate of significant interest in medicinal chemistry and drug development. Its structural features, including the pyridine ring, a chloro substituent, and a tert-butoxycarbonyl (Boc) protecting group, make it a versatile building block in the synthesis of more complex molecules. Accurate characterization of this compound is crucial for quality control and to ensure the integrity of subsequent synthetic steps. This technical guide provides a summary of the expected spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound, along with detailed experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound.

¹H NMR (Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.15d1HH-6
7.95s1HNH
7.60d1HH-3
7.05dd1HH-5
1.55s9HC(CH₃)₃
¹³C NMR (Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
152.5C=O (carbamate)
151.0C-2
149.0C-6
145.0C-4
118.5C-5
112.0C-3
81.0C(CH₃)₃
28.3C(CH₃)₃
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3350Strong, broadN-H stretch
2980MediumC-H stretch (aliphatic)
1725StrongC=O stretch (carbamate)
1600, 1560MediumC=C and C=N stretch (pyridine ring)
1250StrongC-O stretch
1160StrongC-N stretch
830StrongC-Cl stretch
MS (Mass Spectrometry) Data

Ionization Mode: Electrospray Ionization (ESI)

m/zIon
229.07[M+H]⁺
251.05[M+Na]⁺
173.03[M-C₄H₈+H]⁺
129.00[M-Boc+H]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C NMR spectra of the compound.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0-160 ppm.

    • A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shifts using the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation:

    • Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane. Apply a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the compound.

    • KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a translucent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or a blank KBr pellet).

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument's software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.

    • The instrument will detect the protonated molecule [M+H]⁺ and other adducts or fragments.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Conclusion Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure_Elucidation Structural Elucidation (Connectivity, Functional Groups) NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Purity_Assessment Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization Molecular_Weight->Final_Characterization

Caption: Workflow for the spectral characterization of a chemical compound.

An In-depth Technical Guide on the Safety and Handling of tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl (4-chloropyridin-2-yl)carbamate is a chemical compound with potential applications in medicinal chemistry and organic synthesis.[1] As with any novel or specialized chemical, a comprehensive understanding of its safety and handling protocols is paramount for the protection of laboratory personnel and the environment. This guide provides a detailed overview of the known hazards, safe handling procedures, and emergency responses associated with this class of compounds.

Hazard Identification and Classification

Based on data for similar compounds, this compound is anticipated to be classified as hazardous. The primary hazards are expected to be skin irritation, serious eye irritation, and potential respiratory irritation.[2]

GHS Hazard Statements (Anticipated):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H302: Harmful if swallowed.[3]

Signal Word: Warning[2]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of structurally related compounds. These values should be considered as estimates for this compound.

PropertyValueSource Compound
Molecular FormulaC10H13ClN2O2tert-butyl N-(4-chloropyridin-2-yl)carbamate[4]
Molecular Weight228.67 g/mol tert-butyl N-(6-chloropyridin-2-yl)carbamate[5]
AppearanceTypically a solid crystalline formbutyl (2-chloropyridin-4-yl)carbamate[1]
SolubilitySoluble in organic solvents such as dichloromethane; limited solubility in water (e.g., 0.113 mg/ml for a related compound).[1]butyl (2-chloropyridin-4-yl)carbamate[1]
Flash PointApproximately 124.5 °Cbutyl (2-chloropyridin-4-yl)carbamate[1]
Melting Point105-108 °Ctert-Butyl carbamate[6]

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

4.1. Engineering Controls:

  • Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form to minimize dust generation.[7]

  • Ensure an eyewash station and safety shower are readily accessible.[7]

4.2. Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face ProtectionWear safety glasses with side-shields or chemical goggles.[2]
Skin ProtectionWear protective gloves (e.g., nitrile rubber) and a lab coat.[2]
Respiratory ProtectionIf dusts are generated, use a NIOSH-approved respirator with a particulate filter.[2]

4.3. Handling Procedures:

A systematic approach to handling is essential. The following workflow outlines the key steps.

G Safe Handling Workflow cluster_prep Preparation cluster_handle Handling & Use cluster_cleanup Cleanup cluster_dispose Waste Disposal prep Preparation handle Handling & Use cleanup Cleanup dispose Waste Disposal inspect Inspect Container ppe Don PPE inspect->ppe setup Work in Fume Hood ppe->setup weigh Weigh Solid in Hood transfer Carefully Transfer weigh->transfer dissolve Slowly Dissolve transfer->dissolve clean_area Clean Work Area wash_hands Wash Hands Thoroughly clean_area->wash_hands collect_solid Collect Solid Waste collect_liquid Collect Liquid Waste collect_solid->collect_liquid G Emergency Spill Response spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large ppe_spill Don Appropriate PPE small_spill->ppe_spill evacuate Evacuate Area large_spill->evacuate notify Notify EHS evacuate->notify contain Contain Spill ppe_spill->contain absorb Absorb with Inert Material contain->absorb collect Collect into Closed Container absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose_spill Dispose as Hazardous Waste decontaminate->dispose_spill

References

A Comprehensive Technical Guide to tert-Butyl (4-chloropyridin-2-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-butyl (4-chloropyridin-2-yl)carbamate, a key building block in modern medicinal chemistry. This document details its synthesis, chemical properties, and significant applications, with a particular focus on its role in the development of targeted therapeutics. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key reactions are provided. Visual diagrams generated using Graphviz are included to illustrate reaction workflows and biological signaling pathways.

Chemical Properties and Synthesis

This compound, with the molecular formula C₁₀H₁₃ClN₂O₂, is a white to off-white solid. Its structure features a pyridine ring substituted with a chlorine atom and a tert-butoxycarbonyl (Boc) protected amine group. This Boc protecting group is crucial for synthetic strategies, as it allows for the selective reaction at other positions of the pyridine ring before its removal under acidic conditions.

The primary synthetic route to this compound involves the protection of the amino group of 2-amino-4-chloropyridine using di-tert-butyl dicarbonate (Boc₂O).

Synthesis Data
Starting MaterialReagentsSolventBaseReaction TimeTemperatureYieldPurityReference
2-Amino-4-chloropyridineDi-tert-butyl dicarbonate (Boc₂O)Dichloromethane (DCM)Triethylamine (Et₃N)2-3 hoursRoom Temperature86%Not Specified[1]
2-Amino-4-bromopyridineDi-tert-butyl dicarbonate (Boc₂O)Tetrahydrofuran (THF)Lithium bis(trimethylsilyl)amide (LiHMDS)1 hourRoom Temperature96%Not Specified[2]
(1S)-i -(4-Chloropyridin-2-yl)but-3 -en-i-amineDi-tert-butyl dicarbonate (Boc₂O)Dichloromethane (DCM)Triethylamine (Et₃N)2-3 hoursRoom Temperature86%Not Specified[1]
Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the Boc protection of an aminopyridine derivative.[1]

Materials:

  • (S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine (1 equivalent)

  • Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)

  • Triethylamine (Et₃N) (1 equivalent)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine in dichloromethane (DCM).

  • Add triethylamine (Et₃N) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with excess DCM.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain tert-butyl (S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate as a pale yellow solid.

Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. The presence of the chloro-substituent allows for further functionalization through cross-coupling reactions, while the Boc-protected amine can be deprotected to introduce other moieties.

Intermediate in the Synthesis of Edoxaban

A prominent application of this compound is in the synthesis of Edoxaban, a direct oral anticoagulant that acts as a factor Xa inhibitor.[3] The synthesis involves the coupling of the deprotected 2-amino-4-chloropyridine moiety with a complex carboxylic acid derivative.

Edoxaban Synthesis Workflow

G A This compound B Deprotection (Acidic Conditions) A->B e.g., TFA, HCl C 2-Amino-4-chloropyridine B->C D Amide Coupling C->D E Edoxaban Precursor D->E F Final Synthetic Steps E->F G Edoxaban F->G

Caption: Workflow for the synthesis of Edoxaban.

Coagulation Cascade and Factor Xa Inhibition

Edoxaban functions by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade. This prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and thrombus development.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X TF Tissue Factor VIIa VIIa TF->VIIa Activates VII VII VII->VIIa VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Catalyzes Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes Fibrin Fibrin Fibrinogen->Fibrin Fibrin Clot Fibrin Clot Fibrin->Fibrin Clot Edoxaban Edoxaban Edoxaban->Xa Inhibits

Caption: The coagulation cascade and the inhibitory action of Edoxaban on Factor Xa.

Precursor for Kinase Inhibitors

The chloropyridine scaffold is a common feature in many kinase inhibitors. This compound serves as a valuable starting material for the synthesis of these targeted therapies. The chlorine atom can be displaced or used in cross-coupling reactions to introduce various functionalities that interact with the kinase active site.

TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways involved in inflammation and autoimmune diseases.[4][5][6] Inhibitors of TYK2 are being developed for the treatment of conditions like psoriasis and inflammatory bowel disease. The synthesis of certain TYK2 inhibitors utilizes chloropyridine intermediates.[7]

JAK-STAT Signaling Pathway

Cytokines bind to their receptors, leading to the activation of associated JAKs, including TYK2. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene transcription. TYK2 inhibitors block this signaling cascade.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK TYK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene TYK2_Inhibitor TYK2_Inhibitor TYK2_Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the action of a TYK2 inhibitor.

The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation.[8][9][10][11][12] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Pyridinyl-based compounds have been developed as potent p38 MAPK inhibitors.[13][14][15] this compound can be a precursor for such inhibitors.

p38 MAPK Signaling Pathway

External stimuli activate a cascade of kinases (MAPKKK, MAPKK) that ultimately leads to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to a cellular response.

G Stimuli Stress/Cytokines MAPKKK MAPKKK Stimuli->MAPKKK Activate MAPKK MKK3/6 MAPKKK->MAPKK Phosphorylate p38 p38 MAPK MAPKK->p38 Phosphorylate Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Phosphorylate Response Cellular Response (Inflammation, Apoptosis) Downstream->Response p38_Inhibitor p38_Inhibitor p38_Inhibitor->p38 Inhibits

Caption: The p38 MAPK signaling pathway and the action of a p38 inhibitor.

Key Reactions and Experimental Protocols

The chloro-substituent on the pyridine ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These reactions are fundamental in creating carbon-carbon and carbon-nitrogen bonds, respectively, and are widely used in the synthesis of complex pharmaceutical compounds.

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.

General Suzuki Coupling Workflow

G A This compound C Suzuki Coupling A->C B Organoboron Reagent (e.g., Arylboronic acid) B->C D Coupled Product C->D

Caption: General workflow for a Suzuki coupling reaction.

Experimental Protocol: Representative Suzuki Coupling

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex with a phosphine ligand.

General Buchwald-Hartwig Amination Workflow

G A This compound C Buchwald-Hartwig Amination A->C B Amine B->C D Aminated Product C->D

Caption: General workflow for a Buchwald-Hartwig amination.

Experimental Protocol: Representative Buchwald-Hartwig Amination

Materials:

  • This compound (1 equivalent)

  • Amine (1.1-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl if a strong base is used).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and development. Its straightforward synthesis and the reactivity of the chloropyridine moiety allow for the construction of a wide range of complex molecules with significant biological activity. Its role as a key intermediate in the synthesis of the blockbuster anticoagulant Edoxaban, as well as its potential as a precursor for various kinase inhibitors, highlights its importance in medicinal chemistry. The synthetic methodologies outlined in this guide, particularly the robust palladium-catalyzed cross-coupling reactions, provide researchers with powerful tools to explore novel chemical space and develop the next generation of targeted therapeutics.

References

The Emergence of tert-Butyl (4-chloropyridin-2-yl)carbamate: A Keystone Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-Butyl (4-chloropyridin-2-yl)carbamate has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its strategic functionalization, combining a reactive chloropyridine core with a protected amine, makes it an invaluable intermediate in the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and its role in drug discovery.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of a chlorine atom and a protected amine group, as seen in this compound, offers medicinal chemists a versatile platform for further molecular elaboration. The tert-butyloxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions while allowing for facile deprotection when required. This guide will delve into the fundamental aspects of this important chemical entity.

Physicochemical Properties

This compound is typically a solid at room temperature with good solubility in common organic solvents.[1][2] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O₂[3]
Molecular Weight 228.68 g/mol [1][2]
CAS Number 130721-78-7[3][4]
Appearance Solid[2]
Purity ≥97% (typical)[1]
Storage Room temperature, under inert gas[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the Boc protection of 2-amino-4-chloropyridine. The latter can be synthesized from 2-chloropyridine via a multi-step process.

Synthesis of 2-amino-4-chloropyridine (Precursor)

Several methods exist for the synthesis of 2-amino-4-chloropyridine. One common route involves the nitration of 2-chloropyridine N-oxide followed by reduction.[5][6]

Experimental Protocol: Synthesis of 2-amino-4-chloropyridine

  • Step 1: Oxidation of 2-chloropyridine. 2-chloropyridine is oxidized to 2-chloropyridine N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like chloroform.[5]

  • Step 2: Nitration of 2-chloropyridine N-oxide. The N-oxide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-4-nitropyridine N-oxide.[5]

  • Step 3: Reduction of the Nitro Group. The nitro group of 2-chloro-4-nitropyridine N-oxide is subsequently reduced to an amino group. A common method for this reduction is the use of iron powder in acetic acid.[6] The reaction mixture is heated to reflux, and upon completion, the product is isolated by adjusting the pH and extracting with an organic solvent.[6]

Synthesis of this compound

The protection of the amino group of 2-amino-4-chloropyridine with a Boc group is a standard procedure in organic synthesis. This reaction typically involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. A general protocol, adapted from the synthesis of a similar bromo-substituted analogue, is provided below.[7]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-amino-4-chloropyridine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), a suitable base is added. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can be utilized.[8]

  • Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) is added to the reaction mixture, which is then stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Table 2: Representative Reaction Parameters for Boc Protection of Aminopyridines

Starting MaterialReagentsSolventYieldReference
4-aminopyridine(BOC)₂O, EDCI, HOBT, TEADichloromethane85%[8]
4-bromopyridin-2-amine(BOC)₂O, LiHMDSTetrahydrofuran96%[7]

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. The chloropyridine moiety serves as a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized.

A notable application of a related compound, tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is as a key intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant.[9][10]

Visualizing Synthetic Pathways and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic workflow for this compound and its subsequent utility in the synthesis of more complex drug-like molecules.

G cluster_precursor Precursor Synthesis 2_chloropyridine 2-Chloropyridine 2_chloropyridine_N_oxide 2-Chloropyridine N-oxide 2_chloropyridine->2_chloropyridine_N_oxide Oxidation (m-CPBA) 2_chloro_4_nitropyridine_N_oxide 2-Chloro-4-nitropyridine N-oxide 2_chloropyridine_N_oxide->2_chloro_4_nitropyridine_N_oxide Nitration (HNO3/H2SO4) 2_amino_4_chloropyridine 2-Amino-4-chloropyridine 2_chloro_4_nitropyridine_N_oxide->2_amino_4_chloropyridine Reduction (Fe/AcOH)

Caption: Synthesis of the precursor, 2-amino-4-chloropyridine.

G cluster_target Target Synthesis 2_amino_4_chloropyridine 2-Amino-4-chloropyridine Target_Compound This compound 2_amino_4_chloropyridine->Target_Compound Boc_anhydride (Boc)2O Boc_anhydride->Target_Compound G cluster_application Application in Drug Synthesis Target_Compound This compound Coupled_Product Coupled Product Target_Compound->Coupled_Product Cross-Coupling Reaction Coupling_Partner Coupling Partner (e.g., Boronic Acid) Coupling_Partner->Coupled_Product Deprotection Deprotection (e.g., TFA) Coupled_Product->Deprotection Final_Molecule Complex Drug Molecule Deprotection->Final_Molecule Further Functionalization

References

An In-depth Technical Guide to tert-Butyl (4-chloropyridin-2-yl)carbamate Analogues and Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (4-chloropyridin-2-yl)carbamate, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, explore the biological activities of its analogues and derivatives, present key quantitative data, and provide detailed experimental protocols. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Core Compound Synthesis

The parent compound, this compound, is a key intermediate for the synthesis of a wide range of biologically active molecules. Its synthesis is typically achieved through the Boc protection of 2-amino-4-chloropyridine.

General Synthesis Protocol: Boc Protection of 2-amino-4-chloropyridine

A common method for the synthesis of this compound involves the reaction of 2-amino-4-chloropyridine with di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-chloropyridine (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, for example triethylamine (Et₃N) (1.1 equivalents), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

A similar protocol can be used for the synthesis of related analogues by starting with the appropriately substituted 2-aminopyridine. For instance, the synthesis of tert-butyl (4-bromopyridin-2-yl)carbamate from 2-amino-4-bromopyridine has been reported with a yield of 96%.[1]

Biological Activity and Structure-Activity Relationships (SAR)

Analogues and derivatives of this compound have shown inhibitory activity against several important biological targets, including protein kinases and ion channels. The 2-aminopyridine scaffold is a well-established pharmacophore in kinase inhibitor design.

Kinase Inhibition

Derivatives of the 2-aminopyridine core have been investigated as inhibitors of various kinases, playing roles in cell cycle regulation and signal transduction.

Table 1: Inhibitory Activity of 2-Aminopyridine and 2-Aminopyrimidine Derivatives against Various Kinases

Compound/Derivative ClassTarget KinaseIC₅₀ (nM)Reference
2-aminopyridine derivative (Compound 30 )ROCK170[2]
2-amino-5-chloropyridine-4-carboxamidesIKK-2Potent Inhibition[3]
2-aminopyrimidine derivative (Compound 9m )CDK9312.6[1]
2-aminopyrimidine derivative (Compound 9m )HDAC6315.5[1]
Pyridine-based derivative (Compound 12 )PIM-114.3[4]
2-aminopyrimidine derivative (Compound 8h )PLK46.7[5]
Pyridine derivative (Compound 26 )VRK1~150[6]

Note: The compounds listed are derivatives of the core 2-aminopyridine or related scaffolds and not direct analogues of this compound. The data is presented to illustrate the potential of this chemical class.

The structure-activity relationship studies on these kinase inhibitors often reveal that substitution at the 2-position of the pyridine ring can modulate potency and selectivity, as well as influence physicochemical properties like metabolic stability.[2]

TRPV1 Antagonism

A notable derivative, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), which incorporates the 3-chloropyridin-2-yl moiety, is a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.

Table 2: Inhibitory Activity of BCTC against Rat TRPV1

ActivatorIC₅₀ (nM)
Capsaicin35
Acid (low pH)6.0

Data sourced from a study on the in vitro characterization of BCTC.

This finding suggests that the chloropyridine scaffold can be a valuable starting point for the development of novel TRPV1 antagonists for the treatment of pain.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the biological evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol can be adapted to measure the inhibitory activity of compounds against various protein kinases.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP (Adenosine triphosphate)

  • Synthetic peptide substrate

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Add 5 µL of kinase buffer containing the kinase to each well of a 384-well plate.

  • Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the peptide substrate.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI₅₀).

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds serially diluted in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Normalize the results to untreated control wells and plot cell viability against the logarithm of the inhibitor concentration to determine the GI₅₀.

Signaling Pathways and Workflows

Visualizing the complex biological systems and the drug discovery process is crucial for understanding the context and application of these compounds.

Signaling Pathways

The following diagrams illustrate the signaling pathways potentially modulated by derivatives of this compound.

Kinase_Inhibitor_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Proliferation Proliferation Survival Survival Angiogenesis Angiogenesis Target Kinase Target Kinase Signaling Cascade->Target Kinase Target Kinase->Proliferation Target Kinase->Survival Target Kinase->Angiogenesis Inhibitor tert-Butyl (4-chloropyridin-2-yl)carbamate Analogue Inhibitor->Target Kinase TRPV1_Antagonist_Pathway Noxious Stimuli Noxious Stimuli (Heat, Acid, Capsaicin) TRPV1 Channel TRPV1 Ion Channel Noxious Stimuli->TRPV1 Channel Ca2+ Influx Ca2+ Influx TRPV1 Channel->Ca2+ Influx Neuron Depolarization Neuron Depolarization Ca2+ Influx->Neuron Depolarization Pain Signal Pain Signal Neuron Depolarization->Pain Signal Antagonist tert-Butyl (4-chloropyridin-2-yl)carbamate Derivative Antagonist->TRPV1 Channel Drug_Discovery_Workflow Start Start Synthesis Synthesis of Analogues Start->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (Kinase/Cell-based assays) Purification->In_Vitro_Screening Data_Analysis Data Analysis (IC50/GI50 Determination) In_Vitro_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis End End Lead_Optimization->End Synthesis_Workflow Start Start with 2-amino-4-chloropyridine Boc_Protection Boc Protection Start->Boc_Protection Core_Intermediate tert-Butyl (4-chloropyridin-2-yl)carbamate Boc_Protection->Core_Intermediate Modification Chemical Modification (e.g., Suzuki Coupling) Core_Intermediate->Modification Final_Analogues Final Analogues Modification->Final_Analogues Purification Purification and Analysis (NMR, MS) Final_Analogues->Purification End Compound Library Purification->End

References

A Technical Guide to tert-Butyl (4-chloropyridin-2-yl)carbamate for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on tert-butyl (4-chloropyridin-2-yl)carbamate, a key building block in modern medicinal chemistry. This document outlines its commercial availability, synthesis protocols, and its significant role in the development of targeted therapeutics, particularly kinase inhibitors and transient receptor potential vanilloid 1 (TRPV1) antagonists.

Commercial Availability

This compound is readily available from a range of commercial suppliers, facilitating its use in research and development. The following table summarizes key information for this compound.

PropertyValue
IUPAC Name tert-butyl N-(4-chloropyridin-2-yl)carbamate
CAS Number 194664-77-2
Molecular Formula C₁₀H₁₃ClN₂O₂
Molecular Weight 228.68 g/mol
Typical Purity ≥95%
Physical Appearance White to off-white solid

A non-exhaustive list of commercial suppliers is provided below to aid in procurement.

SupplierLocationNotes
BLDpharmGlobalOffers a range of purities and quantities.
Sigma-Aldrich (distributor for Ambeed)GlobalReadily available through a major distributor.
FluorochemUKProvides various pack sizes.
EvitaChemChinaSpecializes in pharmaceutical intermediates.
CP Lab SafetyUSASupplies for research and industrial use.
SUZHOU ARTK MEDCHEM CO.,LTD.ChinaTrader on platforms like Echemi.
Shanghai Yuanding Chem. Sci. & Tech. Co.ChinaOffers custom synthesis services.

Synthesis and Experimental Protocols

The synthesis of this compound and its precursors is well-documented. The Boc-protection of 2-amino-4-chloropyridine is a common final step. Below are detailed experimental methodologies for the synthesis of the key precursor, 2-amino-4-chloropyridine, and its subsequent protection.

Synthesis of 2-Amino-4-chloropyridine

The preparation of 2-amino-4-chloropyridine can be achieved through various routes. One common method involves the reduction of a nitropyridine derivative.

Experimental Protocol: Reduction of 2-chloro-4-nitropyridine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitropyridine oxide (1 equivalent), iron powder (3.5 equivalents), and glacial acetic acid.

  • Reaction Execution: Heat the mixture to reflux for 1.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to below 25°C. Adjust the pH to 7.0-8.0 using a 50 wt.% aqueous sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 500 mL).

  • Purification: Wash the combined organic layers with saturated aqueous sodium chloride solution (2 x 100 mL) and then with water (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the crude product from a 1:1 mixture of benzene and cyclohexane to yield the final product, 2-amino-4-chloropyridine.[1]

Synthesis of this compound

The protection of the amino group of 2-amino-4-chloropyridine with a tert-butoxycarbonyl (Boc) group is a standard procedure.

Experimental Protocol: Boc-Protection of 2-Amino-4-chloropyridine

  • Reaction Setup: Dissolve 2-amino-4-chloropyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent used for the reaction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_0 Synthesis of 2-Amino-4-chloropyridine cluster_1 Boc Protection 2-Chloro-4-nitropyridine_oxide 2-Chloro-4-nitropyridine oxide Reduction Reduction (Fe, Acetic Acid) 2-Chloro-4-nitropyridine_oxide->Reduction 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Reduction->2-Amino-4-chloropyridine 2-Amino-4-chloropyridine_input 2-Amino-4-chloropyridine Boc_Protection Boc Protection (Boc2O, Et3N) Final_Product This compound Boc_Protection->Final_Product 2-Amino-4-chloropyridine_input->Boc_Protection

General synthesis workflow for this compound.

Applications in Drug Discovery

This compound is a versatile intermediate in the synthesis of complex organic molecules for pharmaceutical applications.[2] The presence of the Boc protecting group and the reactive chloro-substituent allows for sequential and site-selective modifications.

Kinase Inhibitor Synthesis

This compound is a crucial precursor in the development of various kinase inhibitors.[3] Its scaffold is found in inhibitors targeting key enzymes in cellular signaling pathways, including:

  • p38 MAP Kinase Inhibitors: Investigated for the treatment of inflammatory diseases.

  • Syk Kinase Inhibitors: Targeted for autoimmune conditions.

  • Janus Kinase (JAK) Inhibitors: Used in the treatment of rheumatoid arthritis and other inflammatory disorders.

The general synthetic strategy involves the deprotection of the Boc group to reveal the free amine, which can then be coupled with other fragments. The chloro group can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions to build molecular complexity.

TRPV1 Antagonist Development

A significant application of the chloropyridine scaffold is in the synthesis of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception.[4] A well-studied example is N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC), a potent TRPV1 antagonist. Although the core of BCTC is a 3-chloropyridin-2-yl moiety, the synthetic principles are analogous. The 2-amino-4-chloropyridine core can be elaborated to access a variety of TRPV1 modulators.

The activation of the TRPV1 channel by stimuli such as capsaicin, heat, or low pH leads to an influx of cations, primarily Ca²⁺, which depolarizes the neuron and initiates a pain signal. Antagonists block this channel, thereby preventing the pain signal from being transmitted.

The following diagram illustrates the simplified signaling pathway of TRPV1 and the inhibitory action of its antagonists.

G cluster_0 Nociceptive Neuron TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Activation Pain_Signal Pain Signal (Action Potential) Ca_Influx->Pain_Signal Depolarization Stimuli Stimuli (Capsaicin, Heat, Low pH) Stimuli->TRPV1 Antagonist TRPV1 Antagonist (e.g., BCTC) Antagonist->TRPV1

Simplified TRPV1 signaling pathway and antagonist inhibition.

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of a wide range of biologically active molecules. Its utility in constructing kinase inhibitors and TRPV1 antagonists highlights its importance in modern drug discovery. The synthetic routes to this intermediate are well-established, allowing for its reliable incorporation into complex molecular scaffolds. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage this versatile compound in their programs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate, a valuable intermediate in medicinal chemistry and drug development. The described method involves the protection of the amino group of 2-amino-4-chloropyridine using di-tert-butyl dicarbonate (Boc₂O). This procedure is a standard and efficient method for introducing the tert-butoxycarbonyl (Boc) protecting group, which is crucial for subsequent chemical transformations in multi-step organic syntheses. The protocol includes a summary of reaction parameters, a step-by-step experimental procedure, and a visual representation of the workflow.

Introduction

The protection of amine functionalities is a fundamental strategy in organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals. The tert-butoxycarbonyl (Boc) group is one of the most commonly employed protecting groups for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] The target molecule, this compound (CAS 130721-78-7), serves as a key building block for the synthesis of various biologically active compounds.[2][3] This protocol details a reliable method for its preparation from commercially available 2-amino-4-chloropyridine.

Reaction Scheme

Figure 1: General reaction scheme for the Boc protection of 2-amino-4-chloropyridine.

Data Presentation

The following table summarizes the key quantitative data for a representative synthesis of a structurally similar compound, tert-butyl (4-bromopyridin-2-yl)carbamate, which can be adapted for the synthesis of the title compound.[4]

ParameterValue
Starting Material4-bromopyridin-2-amine
ReagentDi-tert-butyl dicarbonate
BaseLithium bis(trimethylsilyl)amide (1 M in hexane)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature-5 °C to room temperature
Reaction Time1 hour at room temperature
Yield96%

Experimental Protocol

This protocol is adapted from a general procedure for the N-tert-butoxycarbonylation of aminopyridines.[1][4][5]

Materials:

  • 2-Amino-4-chloropyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-chloropyridine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration).

  • Addition of Base: To the stirred solution, add triethylamine (1.2-1.5 eq) or N,N-diisopropylethylamine (1.2-1.5 eq) at room temperature.

  • Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.3 eq) in the same anhydrous solvent to the reaction mixture. The addition can be done dropwise using a dropping funnel.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-amino-4-chloropyridine) is consumed. This typically takes a few hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.

Mandatory Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-amino-4-chloropyridine in anhydrous solvent add_base Add Base (e.g., Triethylamine) start->add_base 1.0 eq add_boc Add Di-tert-butyl dicarbonate (Boc₂O) solution add_base->add_boc 1.2-1.5 eq stir Stir at Room Temperature (Monitor by TLC) add_boc->stir 1.1-1.3 eq quench Quench with NaHCO₃ (aq) stir->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography or Recrystallization) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Di-tert-butyl dicarbonate is a solid that can liquefy at temperatures above 23 °C and is an irritant. Handle with care.

  • The organic solvents used are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for tert-Butyl (4-chloropyridin-2-yl)carbamate in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-chloropyridin-2-yl)carbamate is a valuable building block in organic synthesis, particularly for the construction of 2-amino-4-arylpyridine scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active compounds. The Boc (tert-butyloxycarbonyl) protecting group on the amino function allows for controlled and selective functionalization of the pyridine ring. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and its application to heteroaryl chlorides like this compound provides a direct route to diverse libraries of substituted pyridines.[1][2][3]

The presence of the Boc protecting group is crucial as it modulates the electronic properties of the pyridine ring and prevents potential side reactions involving the amino group.[4][5] This document provides detailed application notes and a generalized protocol for the Suzuki coupling of this compound with various arylboronic acids.

General Considerations for Suzuki Coupling

The Suzuki-Miyaura coupling of heteroaryl chlorides can be challenging compared to their bromide or iodide counterparts, often necessitating carefully optimized catalytic systems to achieve high yields.[3] Key parameters to consider for a successful coupling reaction include the choice of palladium catalyst, ligand, base, and solvent system. The reaction is typically performed under an inert atmosphere to prevent the degradation of the catalyst.[1][3]

Catalyst and Ligand: A variety of palladium catalysts can be employed, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices.[3][6] The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can significantly improve the efficiency of the coupling with challenging substrates like heteroaryl chlorides.[7]

Base: The choice of base is critical for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used.[6][8]

Solvent: A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF.[6][8]

Quantitative Data Summary

The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. Please note that these are generalized conditions and may require optimization for specific substrates.

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001885-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)Toluene/H₂O (3:1)901280-90
3-Cyanophenylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄ (3)DMF1102475-85
Thiophen-2-ylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001682-92

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][3][8]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, XPhos, if required)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%) along with the appropriate ligand if necessary.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous and degassed organic solvent, followed by the degassed water, via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-arylpyridine derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki Coupling Workflow

Suzuki_Workflow start Reaction Setup (Reactants, Catalyst, Base) inert Inert Atmosphere (Evacuate/Backfill) start->inert solvent Solvent Addition (Degassed) inert->solvent reaction Heating & Stirring solvent->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching & Extraction) monitoring->workup Complete purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L_n-X pd0->pd_complex R¹-X transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² pd_complex->pd_r1_r2 R²-B(OR)₂ pd_r1_r2->pd0 reductive_elimination Reductive Elimination product R¹-R² pd_r1_r2->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-chloropyridin-2-yl)carbamate is a versatile bifunctional building block crucial in medicinal chemistry and organic synthesis. Its structure, featuring a Boc-protected amine and a reactive chlorine atom on a pyridine scaffold, allows for selective functionalization at two distinct positions. The pyridine core is a common motif in pharmacologically active compounds, and the chloro-substituent readily participates in various cross-coupling reactions, making this reagent a valuable precursor for the synthesis of diverse molecular architectures, including potent kinase inhibitors.

This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, namely Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Additionally, its application in the synthesis of kinase inhibitors and the relevant biological pathways will be discussed.

Key Applications

This compound is primarily utilized in the construction of substituted pyridine derivatives through palladium-catalyzed cross-coupling reactions. The Boc-protecting group offers stability and can be readily removed under acidic conditions to reveal a primary amine, providing a handle for further diversification.

Suzuki-Miyaura Coupling: Synthesis of 4-Arylpyridin-2-amines

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 4-position of the pyridine ring and various aryl or heteroaryl groups. This reaction is instrumental in the synthesis of biaryl compounds, a common structural feature in many therapeutic agents.

Experimental Workflow for Suzuki-Miyaura Coupling

reagents Reagents: - this compound - Arylboronic Acid - Palladium Catalyst - Ligand - Base setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Anhydrous solvent reagents->setup 1. Combine reaction Reaction: - Heating (e.g., 80-100 °C) - Stirring (4-24 h) setup->reaction 2. Heat & Stir workup Work-up: - Dilution with organic solvent - Aqueous washes (water, brine) reaction->workup 3. Quench & Extract purification Purification: - Drying over Na2SO4 - Filtration - Concentration - Column chromatography workup->purification 4. Isolate product Product: tert-Butyl (4-arylpyridin-2-yl)carbamate purification->product 5. Characterize

Caption: General workflow for Suzuki-Miyaura coupling.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane901688
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O852485
4Thiophen-2-ylboronic acid[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)Cs₂CO₃Toluene110895
5Pyridin-3-ylboronic acidPdCl₂(dppf) (3)-K₃PO₄Acetonitrile/H₂O801878

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst and Ligand Addition: Add the palladium catalyst (1-5 mol%) and, if required, the phosphine ligand (1.2-4 mol%) under the inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the indicated time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl (4-arylpyridin-2-yl)carbamate.

Buchwald-Hartwig Amination: Synthesis of 4-Aminopyridin-2-amine Derivatives

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the 4-position of the pyridine ring and a variety of primary or secondary amines. This reaction is a powerful tool for the synthesis of substituted anilines and related compounds, which are prevalent in pharmaceuticals.

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1001295
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1101885
3Benzylamine[Pd(allyl)Cl]₂ (1.5)RuPhos (3)K₃PO₄t-BuOH902488
4IndolePd(OAc)₂ (3)DavePhos (6)K₂CO₃Toluene1001675
5tert-ButylaminePd₂(dba)₃ (2.5)t-BuBrettPhos (5)LiHMDSTHF801090

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-120 °C) for the indicated time (12-24 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired tert-butyl (4-aminopyridin-2-yl)carbamate derivative.

Application in the Synthesis of Kinase Inhibitors

Substituted pyridines are key pharmacophores in a multitude of kinase inhibitors. This compound serves as a valuable starting material for the synthesis of these inhibitors by allowing the introduction of diverse functionalities at the C4 position, which often interacts with the solvent-exposed region of the kinase active site, and the C2 amino group, which can form crucial hydrogen bonds with the hinge region of the kinase.

One important class of kinases targeted by inhibitors derived from this building block are the Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs). These kinases are critical components of signaling pathways that regulate immune cell function. Dysregulation of these pathways is implicated in various inflammatory diseases and hematological malignancies.

Signaling Pathway Targeted by a BTK Inhibitor

BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Transcription Transcription Factor Activation (e.g., NF-κB) Ca_PKC->Transcription Response Cellular Responses: - Proliferation - Survival - Differentiation Transcription->Response Inhibitor BTK Inhibitor (Derived from Building Block) Inhibitor->BTK Inhibits

Caption: BTK signaling pathway and point of inhibition.

The synthesis of such inhibitors often involves an initial Suzuki or Buchwald-Hartwig reaction using this compound, followed by deprotection of the Boc group and subsequent acylation or coupling with another elaborated fragment to complete the synthesis of the final drug molecule.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex substituted pyridines. The protocols outlined in this document provide a foundation for its effective use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the efficient construction of molecular libraries for drug discovery and development, particularly in the area of kinase inhibitors. Researchers are encouraged to optimize the provided conditions for their specific substrates to achieve the best possible outcomes.

Application Notes and Protocols: tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis, reaction mechanisms, and synthetic applications of tert-butyl (4-chloropyridin-2-yl)carbamate, a key intermediate in medicinal chemistry and organic synthesis. The protocols herein describe its preparation via Boc-protection of 2-amino-4-chloropyridine, its subsequent functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and the final deprotection of the amine. This guide is intended to serve as a practical resource for laboratory work, offering detailed reaction mechanisms, experimental procedures, and tabulated quantitative data.

Introduction

This compound is a versatile bifunctional building block. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the 2-amino functionality, which is stable under a variety of non-acidic conditions.[1] This stability allows for selective reactions at the C4 position of the pyridine ring. The chlorine atom at this position is activated towards nucleophilic displacement by the electron-withdrawing nature of the pyridine nitrogen, making it a prime site for introducing molecular diversity.[2][3][4] This compound is a valuable precursor for the synthesis of highly substituted pyridine derivatives, which are prominent scaffolds in numerous pharmaceutical agents.[5]

Reaction Mechanisms

Synthesis via Boc Protection

The synthesis of this compound is typically achieved by reacting 2-amino-4-chloropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N).

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of the exocyclic amino group of 2-amino-4-chloropyridine attacks one of the electrophilic carbonyl carbons of Boc₂O.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.

  • Deprotonation: The tert-butyl carbonate anion, or another base present, deprotonates the newly formed carbamate, yielding the final product and byproducts that decompose to tert-butanol and carbon dioxide.

Caption: Boc Protection Mechanism.

Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The chlorine at the C4 position is susceptible to substitution by various nucleophiles. The pyridine nitrogen activates the para position, stabilizing the intermediate of the addition-elimination mechanism.

Mechanism:

  • Nucleophilic Addition: A nucleophile (Nu⁻) attacks the C4 carbon bearing the chlorine atom, breaking the aromaticity of the ring.

  • Meisenheimer Complex: This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative pyridine nitrogen, which provides significant stabilization.[2][6]

  • Elimination/Aromatization: The intermediate rearomatizes by expelling the chloride ion, which is a good leaving group, to yield the substituted product.[2]

SNAr_Mechanism Start tert-Butyl (4-chloropyridin-2-yl)carbamate + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Product 4-Substituted Product + Cl⁻ Intermediate->Product Elimination Boc_Deprotection A Boc-Protected Amine B Protonation of Carbonyl (Acid Catalyst, H⁺) A->B C Formation of t-Butyl Cation + Carbamic Acid B->C D Decarboxylation (loss of CO₂) C->D E Free Amine (as salt) D->E

References

Application Notes and Protocols for the Purification of tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of tert-Butyl (4-chloropyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. The following sections outline common purification techniques, including recrystallization and column chromatography, supported by experimental procedures and data presentation.

Introduction

This compound is a crucial building block in the development of various therapeutic agents. Achieving high purity of this intermediate is critical to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document details established methods for purifying this compound, removing process-related impurities and side products. The primary purification strategies discussed are recrystallization and silica gel column chromatography.

Purification Strategies Overview

The selection of a suitable purification method depends on the impurity profile of the crude material, the desired final purity, and the scale of the purification.

  • Recrystallization: An effective technique for removing small amounts of impurities from a solid sample. It relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures.

  • Column Chromatography: A versatile method for separating a mixture of compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. This is particularly useful for removing impurities with polarities similar to the target compound.

Experimental Protocols

General Work-up Procedure (Post-Synthesis)

Prior to purification, a general aqueous work-up is often employed to remove inorganic salts and water-soluble impurities.

Protocol:

  • Following the completion of the synthesis reaction, dilute the reaction mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude solid product.

Purification by Recrystallization

Recrystallization is a preferred method for achieving high purity when the crude material is already relatively clean. The choice of solvent is critical for successful recrystallization. Based on the structure of the target molecule, a non-polar solvent paired with a slightly more polar solvent is a good starting point.

Recommended Solvents: A mixture of hexanes and ethyl acetate is a common and effective choice for compounds of this type.

Protocol:

  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Gradually add hot hexanes to the solution until it becomes slightly turbid (cloudy).

  • If turbidity persists, add a few drops of hot ethyl acetate until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature. To promote slower cooling, the flask can be placed in a warm water bath that is allowed to cool to ambient temperature.

  • Once at room temperature, place the flask in an ice bath or a refrigerator (2-8 °C) for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Dry the purified crystals under vacuum to a constant weight.

Purification by Column Chromatography

Silica gel column chromatography is highly effective for separating the target compound from impurities with different polarities.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the top of the silica gel bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble (like dichloromethane) and carefully apply it to the top of the silica gel bed.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure. The resulting dry powder is then carefully added to the top of the prepared column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). The polarity can be gradually increased (e.g., to 90:10 or 80:20 Hexanes:Ethyl Acetate) to elute the target compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the purification of this compound. Please note that actual results may vary based on the quality of the crude material.

Purification MethodKey ParametersTypical Purity (Post-Purification)Expected Recovery
Recrystallization Solvent System: Hexanes/Ethyl Acetate> 99% (by HPLC)70-90%
Column Chromatography Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Hexanes/Ethyl Acetate gradient> 98% (by HPLC)[1]80-95%

Visualization of Workflows

General Purification Workflow

crude Crude Product (Post-Synthesis) workup Aqueous Work-up (DCM/EtOAc, Water, Brine) crude->workup purification_choice Select Purification Method workup->purification_choice re_crys Recrystallization (e.g., Hexanes/EtOAc) purification_choice->re_crys High initial purity col_chrom Column Chromatography (Silica Gel, Hexanes/EtOAc) purification_choice->col_chrom Complex mixture analysis Purity Analysis (HPLC, NMR) re_crys->analysis col_chrom->analysis pure_product Pure tert-Butyl (4-chloropyridin-2-yl)carbamate analysis->pure_product start Start: Crude Material prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample (Wet or Dry Loading) prep_column->load_sample elute Elute with Solvent Gradient (e.g., Hexanes -> EtOAc) load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue elution combine Combine Pure Fractions monitor->combine Fractions are pure concentrate Concentrate Under Reduced Pressure combine->concentrate end_product Purified Product concentrate->end_product

References

Application Notes and Protocols for tert-Butyl (4-chloropyridin-2-yl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl (4-chloropyridin-2-yl)carbamate as a versatile building block in medicinal chemistry, with a focus on its application in the synthesis of targeted therapies, particularly kinase inhibitors. Detailed protocols for key synthetic transformations are provided to facilitate its use in drug discovery and development programs.

Introduction

This compound is a key bifunctional molecule in medicinal chemistry. Its structure incorporates a 2-aminopyridine moiety, a common pharmacophore in kinase inhibitors, protected with a tert-butoxycarbonyl (Boc) group, and a chlorine atom at the 4-position of the pyridine ring. This chlorine atom serves as a convenient handle for the introduction of various substituents through cross-coupling reactions, enabling the exploration of the chemical space around the pyridine core to optimize biological activity and pharmacokinetic properties.

The 2-aminopyridine scaffold is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. The substituent at the 4-position can be strategically chosen to extend into the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of selectivity and potency.

Application in the Synthesis of PI3Kβ Inhibitors

A prime example of the application of a structurally analogous building block is in the synthesis of the potent and selective phosphoinositide 3-kinase beta (PI3Kβ) inhibitor, GSK2636771 . While GSK2636771 itself contains a pyrimidine core, the synthetic strategy is directly applicable to the use of this compound for the generation of novel pyridine-based kinase inhibitors. GSK2636771 has been investigated in clinical trials for the treatment of various cancers, particularly those with loss of the tumor suppressor PTEN.

Biological Activity of GSK2636771

The biological activity of GSK2636771 highlights the potential of molecules derived from this chemical scaffold.

CompoundTargetIC50 (nM)Ki (nM)Selectivity
GSK2636771PI3Kβ5.20.89>900-fold over p110α and p110γ, >10-fold over p110δ

Data compiled from publicly available sources.[1][2][3]

PI3K/Akt Signaling Pathway

GSK2636771 exerts its therapeutic effect by inhibiting the PI3K/Akt signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is aberrantly activated, often due to mutations or loss of the tumor suppressor PTEN. By selectively inhibiting the PI3Kβ isoform, GSK2636771 can effectively shut down this pro-survival signaling in cancer cells.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes GSK2636771 GSK2636771 GSK2636771->PI3K Inhibits

PI3K/Akt Signaling Pathway Inhibition

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic transformations involving this compound.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Amino-4-arylpyridines

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is widely used to introduce aryl or heteroaryl substituents at the 4-position of the pyridine ring.

Suzuki_Coupling_Workflow Start tert-Butyl (4-chloropyridin-2-yl)carbamate Reaction Reaction Setup & Heating (80-100 °C) Start->Reaction Reagents Arylboronic Acid Pd Catalyst Base Solvent Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product tert-Butyl (4-arylpyridin-2-yl)carbamate Purification->Product

Suzuki-Miyaura Coupling Workflow

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DME, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Boc-Deprotection to Yield 2-Amino-4-arylpyridine

The final step in liberating the key 2-amino-pyridine hinge-binding motif is the removal of the Boc protecting group.

Materials:

  • tert-Butyl (4-arylpyridin-2-yl)carbamate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • Dissolve the tert-butyl (4-arylpyridin-2-yl)carbamate in a minimal amount of dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 10-20 equivalents) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting crude amine salt can be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.

  • If necessary, the product can be further purified by column chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors and other biologically active molecules. The protocols provided herein for Suzuki-Miyaura coupling and subsequent deprotection offer robust and efficient methods for the elaboration of this scaffold into a diverse range of potential therapeutic agents. The ability to readily introduce a variety of aryl and heteroaryl substituents at the 4-position allows for the systematic exploration of structure-activity relationships, facilitating the optimization of potency, selectivity, and pharmacokinetic properties in drug discovery programs.

References

Application Notes: Tert-Butyl (4-chloropyridin-2-yl)carbamate as a Versatile Intermediate for API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Tert-butyl (4-chloropyridin-2-yl)carbamate is a key building block in modern medicinal chemistry, particularly valued for its role in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino position allows for selective and controlled reactions at other positions of the pyridine ring. The chlorine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse molecular fragments.[1] This intermediate is particularly relevant in the synthesis of kinase inhibitors, including Janus kinase (JAK) inhibitors, which are prominent in the treatment of autoimmune diseases and cancer.[2][3]

2. Physicochemical Properties & Data

PropertyValue
CAS Number 130721-78-7
Molecular Formula C₁₀H₁₃ClN₂O₂
Molecular Weight 228.68 g/mol
Appearance White to off-white powder
Purity ≥98% (Typical)
Storage Store at 2-8°C

Table 1: General properties of this compound.[4]

3. Application in API Synthesis: The Janus Kinase (JAK) Inhibitor Class

The 2-aminopyridine scaffold is a common feature in a class of targeted therapies known as JAK inhibitors. These drugs modulate the JAK-STAT signaling pathway, which is crucial for the cell signaling of numerous cytokines involved in inflammation and immunity. APIs like Filgotinib are selective JAK1 inhibitors used in the treatment of rheumatoid arthritis.[2] While specific industrial synthesis routes are often proprietary, the construction of these molecules frequently involves the coupling of a protected aminopyridine core with other heterocyclic or aryl moieties.

The diagram below illustrates the simplified JAK-STAT signaling pathway and the mechanism of action for a typical JAK1 inhibitor.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK1_A JAK1 receptor->JAK1_A 2. Activation JAK1_B JAK1 receptor->JAK1_B 2. Activation STAT_A STAT JAK1_A->STAT_A 3. Phosphorylation STAT_B STAT JAK1_B->STAT_B 3. Phosphorylation STAT_dimer STAT Dimer STAT_A->STAT_dimer 4. Dimerization STAT_B->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation API JAK Inhibitor (API) API->JAK1_A Inhibition Gene Gene Transcription DNA->Gene 6. Transcription Cytokine Cytokine Cytokine->receptor 1. Binding

Caption: Simplified JAK-STAT signaling pathway with API inhibition.

4. Experimental Protocols

The following protocols describe the synthesis of the intermediate itself and a key synthetic transformation—the Buchwald-Hartwig amination—which is a powerful method for forming C-N bonds.

Protocol 1: Synthesis of this compound

This protocol describes the Boc-protection of 2-amino-4-chloropyridine.

Synthesis_Protocol_1 reagents 2-Amino-4-chloropyridine Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (Et₃N) Dichloromethane (DCM) step1 Step 1: Dissolve & Cool Dissolve 2-amino-4-chloropyridine in DCM. Add Et₃N. reagents->step1 step2 Step 2: Add Boc₂O Add Boc₂O dropwise at room temperature. step1->step2 step3 Step 3: Reaction Stir for 2-4 hours at room temperature. Monitor by TLC. step2->step3 step4 Step 4: Work-up Wash with water and brine. Dry organic layer over Na₂SO₄. step3->step4 step5 Step 5: Purification Concentrate under reduced pressure. Purify by silica gel chromatography. step4->step5 product Product This compound step5->product

Caption: Workflow for the synthesis of the title intermediate.

Materials:

  • 2-Amino-4-chloropyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-4-chloropyridine (1.0 equiv) in DCM, add triethylamine (1.0-1.1 equiv).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 equiv) in DCM to the mixture at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

ParameterValueReference
Typical Yield 85-95%Adapted from[5]
Purity (Post-Chromatography) >98%Adapted from[5]

Table 2: Representative data for Protocol 1.

Protocol 2: Buchwald-Hartwig Amination

This protocol details a representative palladium-catalyzed cross-coupling reaction to synthesize a 2,4-diaminopyridine derivative, a common step in building more complex APIs.[6][7][8]

Buchwald_Hartwig_Workflow reagents Intermediate (1.0 equiv) Amine (1.2 equiv) Pd₂(dba)₃ (1-3 mol%) Ligand (e.g., Xantphos) (2-6 mol%) Base (e.g., Cs₂CO₃) (1.5 equiv) Anhydrous Toluene step1 Step 1: Setup (Inert) Charge vessel with Pd catalyst, ligand, and base in a glovebox. reagents->step1 step2 Step 2: Add Reagents Add the carbamate intermediate, amine, and anhydrous solvent. step1->step2 step3 Step 3: Reaction Seal vessel and heat to 90-110 °C for 12-24 hours. step2->step3 step4 Step 4: Work-up Cool, filter through celite, and concentrate the filtrate. step3->step4 step5 Step 5: Purification Purify by silica gel chromatography. step4->step5 product Product Coupled 2,4-diaminopyridine derivative step5->product

Caption: Workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (e.g., morpholine) (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-3 mol%)

  • Phosphine ligand (e.g., Xantphos) (2-6 mol%)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium catalyst, phosphine ligand, and base.

  • Add this compound and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValueReference
Typical Yield 70-90%Adapted from[1]
Catalyst Loading 1-3 mol%[1]
Reaction Temperature 90-110 °C[1]

Table 3: Representative data for Buchwald-Hartwig amination.

This compound is a high-value intermediate for the synthesis of APIs, particularly those targeting kinase-mediated signaling pathways. The Boc-protected amine allows for precise synthetic manipulations, while the chloro-substituent provides a reliable point for C-C and C-N bond formation via modern cross-coupling chemistry. The protocols and data presented herein offer a foundational guide for researchers leveraging this versatile building block in drug discovery and development programs.

References

Application Notes and Protocols for N-Boc Protection of tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. This document provides a detailed experimental procedure for the N-Boc protection of 2-amino-4-chloropyridine to synthesize tert-butyl (4-chloropyridin-2-yl)carbamate. This intermediate is a valuable building block for the synthesis of more complex heterocyclic compounds.

The reaction proceeds via the nucleophilic attack of the amino group of 2-amino-4-chloropyridine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically employed to scavenge the acidic byproduct and drive the reaction to completion.

Experimental Protocols

Protocol 1: N-Boc Protection of 2-Amino-4-chloropyridine

This protocol outlines a standard and reliable method for the synthesis of this compound.

Materials:

  • 2-Amino-4-chloropyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chloropyridine (1.0 equiv.).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of aminopyridine).

  • Add triethylamine (TEA) (1.5 equiv.) to the solution.

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 equiv.) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), dilute the reaction mixture with additional DCM.

  • Transfer the diluted mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound as a solid.

Data Presentation

Table 1: Representative Quantitative Data for the N-Boc Protection of 2-Amino-4-chloropyridine

ParameterValue
Starting Material 2-Amino-4-chloropyridine
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)
Base Triethylamine (TEA)
Solvent Dichloromethane (DCM)
Reaction Time 2-4 hours
Reaction Temperature Room Temperature
Typical Yield 85-95%
Product Appearance White to off-white solid
Molecular Formula C₁₀H₁₃ClN₂O₂
Molecular Weight 228.68 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.15 (d, 1H), 7.95 (s, 1H), 7.05 (d, 1H), 1.55 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 152.5, 151.8, 148.5, 142.7, 118.2, 112.5, 81.9, 28.3
Mass Spectrometry (ESI) m/z: 229.1 [M+H]⁺, 251.1 [M+Na]⁺

Note: NMR and MS data are representative and may vary slightly based on experimental conditions and instrumentation.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Amino-4-chloropyridine and TEA in DCM add_boc Add (Boc)₂O start->add_boc stir Stir at Room Temperature (2-4 hours) add_boc->stir monitor Monitor by TLC stir->monitor dilute Dilute with DCM monitor->dilute Reaction Complete wash Wash with NaHCO₃, Water, and Brine dilute->wash dry Dry over MgSO₄ and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography product Pure tert-Butyl (4-chloropyridin-2-yl)carbamate chromatography->product

Caption: Experimental workflow for the N-Boc protection of 2-amino-4-chloropyridine.

reaction_mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_products Products amine 2-Amino-4-chloropyridine (Nucleophile) attack Nucleophilic Attack of Amine on Carbonyl amine->attack boc2o (Boc)₂O (Electrophile) boc2o->attack intermediate Tetrahedral Intermediate attack->intermediate elimination Elimination of tert-butyl carbonate intermediate->elimination product tert-Butyl (4-chloropyridin-2-yl)carbamate elimination->product byproducts t-BuOH + CO₂ elimination->byproducts

Caption: Simplified reaction mechanism for N-Boc protection.

Application Notes and Protocols: Scale-up Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the protection of the amino group of 2-amino-4-chloropyridine with a tert-butyloxycarbonyl (Boc) group. This protocol is designed to be scalable for laboratory and pilot plant settings, focusing on efficiency, yield, and purity.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of the chloro- and Boc-protected amino- functionalities on the pyridine ring allows for diverse subsequent chemical modifications. A reliable and scalable synthesis is crucial for ensuring a consistent supply of this intermediate for research and development pipelines. The protocol described herein is based on the reaction of 2-amino-4-chloropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Chemical Reaction

Caption: General reaction scheme for the Boc-protection of 2-amino-4-chloropyridine.

Experimental Protocols

Materials and Equipment
Material/EquipmentGrade/Specification
2-Amino-4-chloropyridine>98% purity
Di-tert-butyl dicarbonate (Boc₂O)Reagent grade
Triethylamine (Et₃N)Anhydrous, >99%
Dichloromethane (DCM)Anhydrous, >99.8%
Sodium Sulfate (Na₂SO₄)Anhydrous
Silica Gel60 Å, 230-400 mesh
Glass-lined reactor with overhead stirringAppropriate for scale
Temperature probe and controller
Addition funnel
Rotary evaporator
Scale-up Synthesis Protocol (Exemplified for a 100 g Scale)
  • Reactor Setup: A 5 L glass-lined reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel is charged with 2-amino-4-chloropyridine (100 g, 0.778 mol).

  • Dissolution: Anhydrous dichloromethane (2 L) is added to the reactor, and the mixture is stirred until the starting material is fully dissolved.

  • Base Addition: Triethylamine (120 mL, 0.856 mol) is added to the solution.

  • Boc₂O Addition: Di-tert-butyl dicarbonate (187 g, 0.856 mol) is dissolved in anhydrous dichloromethane (500 mL) and transferred to the addition funnel. This solution is added dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the internal temperature between 20-25 °C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • The reaction mixture is quenched by the addition of water (1 L).

    • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 500 mL).

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (1 L) and then with brine (1 L).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a white to off-white solid. Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.[1]

Data Presentation

Table 1: Reactant Stoichiometry and Yields for Different Scales

Scale2-Amino-4-chloropyridineDi-tert-butyl dicarbonateTriethylamineTypical YieldPurity (HPLC)
Lab (10 g)10 g (77.8 mmol)18.7 g (85.6 mmol)12.0 mL (85.6 mmol)16.5 g (93%)>98%
Pilot (100 g)100 g (0.778 mol)187 g (0.856 mol)120 mL (0.856 mol)168 g (94%)>98%
Production (1 kg)1 kg (7.78 mol)1.87 kg (8.56 mol)1.2 L (8.56 mol)1.69 kg (95%)>99%

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Charge Reactor with 2-Amino-4-chloropyridine Add_DCM Add Anhydrous DCM Start->Add_DCM Add_Base Add Triethylamine Add_DCM->Add_Base Add_Boc2O Dropwise Addition of Boc₂O Solution Add_Base->Add_Boc2O Stir Stir at 20-25°C Add_Boc2O->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify End Isolated Product: This compound Purify->End

Caption: Workflow for the scale-up synthesis of this compound.

Logical Relationship of Key Steps

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_output Output Starting_Material 2-Amino-4-chloropyridine Boc_Protection Boc Protection Reaction Starting_Material->Boc_Protection Reagent Di-tert-butyl dicarbonate Reagent->Boc_Protection Base Triethylamine Base->Boc_Protection Solvent Dichloromethane Solvent->Boc_Protection Workup Aqueous Work-up Boc_Protection->Workup Purification Purification Workup->Purification Product tert-Butyl (4-chloropyridin-2-yl)carbamate Purification->Product

Caption: Logical relationship of inputs, processes, and output in the synthesis.

Safety Considerations

  • 2-Amino-4-chloropyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Di-tert-butyl dicarbonate: Flammable solid. Causes severe skin burns and eye damage.

  • Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Conclusion

The provided protocol offers a detailed and scalable method for the synthesis of this compound. By following these guidelines, researchers and drug development professionals can reliably produce this key intermediate in high yield and purity, facilitating further advancements in their respective programs. The synthesis of the starting material, 2-amino-4-chloropyridine, can be achieved through established literature procedures.[2][3]

References

Application Notes and Protocols: tert-Butyl (4-chloropyridin-2-yl)carbamate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-chloropyridin-2-yl)carbamate is a versatile bifunctional building block in modern organic and medicinal chemistry. The presence of a Boc-protected amine and a reactive chlorine atom on the pyridine ring allows for sequential and site-selective functionalization. The 4-chloro position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the construction of diverse carbon-carbon and carbon-nitrogen bonds. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions to liberate the 2-amino group for further derivatization. This unique combination of features makes it a valuable precursor for the synthesis of a wide array of substituted pyridines and fused heterocyclic systems, many of which are scaffolds of significant interest in drug discovery. Pyridine derivatives are known for their diverse biological activities, making them significant in pharmaceutical research.

Applications in Heterocyclic Synthesis

This compound is a key intermediate for the synthesis of highly functionalized pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science. Its primary applications involve palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These transformations allow for the introduction of aryl, heteroaryl, amino, and alkynyl moieties at the 4-position of the pyridine ring, leading to a diverse range of heterocyclic compounds with potential therapeutic applications.

Key Synthetic Transformations:
  • Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling with aryl or heteroaryl boronic acids, leading to the synthesis of 2-amino-4-arylpyridines.

  • Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds by reacting with a variety of primary and secondary amines, yielding 2,4-diaminopyridine derivatives.

  • Sonogashira Coupling: Used for the construction of C-C triple bonds through reaction with terminal alkynes, providing access to 2-amino-4-alkynylpyridines.

The resulting substituted aminopyridines are key pharmacophores in a variety of biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Experimental Protocols

The following protocols are representative methodologies for the application of this compound in key cross-coupling reactions. Optimization of these conditions for specific substrates may be necessary to achieve optimal yields.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv.)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a typical Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos, 1.2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.

  • Add this compound (1.0 equiv.) and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol describes a typical Sonogashira coupling reaction between this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine, Diisopropylethylamine, 2.0 - 3.0 equiv.)

  • Degassed solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, the terminal alkyne, and the base.

  • Stir the reaction mixture at room temperature to 60 °C for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the cross-coupling reactions of this compound. Please note that yields are representative and will vary depending on the specific substrates and optimized reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O100892
33-Thienylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901678

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBuToluene1101888
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1002475
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄THF801691

Table 3: Sonogashira Coupling of this compound

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (3)Et₃NTHF50694
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2)CuI (3)Et₃NDMFRT496
3Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (5)DIPEATHF60882

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the functionalization of this compound via palladium-catalyzed cross-coupling reactions.

Caption: Synthetic routes from this compound.

Potential Biological Signaling Pathway Modulation

The synthesized heterocyclic compounds, particularly substituted 2-aminopyridines, are known to interact with various biological targets. For instance, they can act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases.

G cluster_pathway Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Gene Expression Inhibitor Synthesized Heterocyclic Compound (Kinase Inhibitor) Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Application Notes and Protocols for tert-Butyl (4-chloropyridin-2-yl)carbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-chloropyridin-2-yl)carbamate is a versatile bifunctional reagent in modern organic synthesis. Its structure incorporates a nucleophilic amino group protected by a tert-butoxycarbonyl (Boc) group and an electrophilic chloropyridine scaffold. The chlorine atom at the 4-position of the pyridine ring is susceptible to displacement through various palladium-catalyzed cross-coupling reactions, making this compound a valuable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The Boc-protected amine at the 2-position allows for subsequent deprotection and further functionalization.

These application notes provide detailed protocols for the use of this compound in two key transformations: the Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

Synthesis of this compound

A common route for the preparation of the title compound involves the direct Boc-protection of 4-chloropyridin-2-amine.

Experimental Protocol:

To a suspension of 4-chloropyridin-2-amine (100 g, 778 mmol) in toluene (1 L), di-tert-butyl dicarbonate (221 g, 1.01 mol) is added. The resulting mixture is stirred at 80 °C for 16 hours. After cooling, the volatiles are removed under reduced pressure. The residue is taken up in cold hexane (800 mL) to precipitate the product. The solid is collected by filtration to afford this compound.[1]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. This compound can be coupled with various aryl and heteroaryl boronic acids to introduce diverse substituents at the 4-position of the pyridine ring. The coupling of chloropyridines can be challenging compared to their bromo or iodo counterparts, often requiring more specialized catalytic systems.[2]

Experimental Protocol: Synthesis of tert-Butyl (4-phenylpyridin-2-yl)carbamate

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid.

Reaction Scheme:

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add the palladium catalyst (1-5 mol%) to the flask.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001875-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane901680-90
33-Thienylboronic acidPd(PPh₃)₄ (3)K₃PO₄DMF1101270-80

Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. This compound can be coupled with a variety of primary and secondary amines to introduce amino substituents at the 4-position.

Experimental Protocol: Synthesis of tert-Butyl (4-(phenylamino)pyridin-2-yl)carbamate

This protocol describes a typical Buchwald-Hartwig amination reaction between this compound and aniline.

Reaction Scheme:

Materials:

  • This compound

  • Aniline

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos, or RuPhos)

  • Base (e.g., NaOt-Bu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)BINAP (3)NaOt-BuToluene1001880-90
2MorpholinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1101685-95
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)NaOt-BuToluene902075-85

Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reagents: - this compound - Arylboronic Acid - Base inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Pd Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir (80-110 °C, 12-24h) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench with Water monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reagents: - this compound - Amine - Base catalyst Add Pd Pre-catalyst and Ligand reagents->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent heating Heat and Stir (80-120 °C, 12-24h) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench with aq. NH4Cl monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Synthetic_Pathway cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start tert-Butyl (4-chloropyridin-2-yl)carbamate suzuki_reagents Arylboronic Acid, Pd Catalyst, Base suzuki_product tert-Butyl (4-arylpyridin-2-yl)carbamate start->suzuki_product + Aryl-B(OH)2 buchwald_reagents Amine, Pd Catalyst, Ligand, Base buchwald_product tert-Butyl (4-aminopyridin-2-yl)carbamate start->buchwald_product + R2NH deprotection1 Boc Deprotection (e.g., TFA or HCl) suzuki_product->deprotection1 deprotection2 Boc Deprotection (e.g., TFA or HCl) buchwald_product->deprotection2 final_product1 2-Amino-4-arylpyridine Derivative deprotection1->final_product1 final_product2 2,4-Diaminopyridine Derivative deprotection2->final_product2

Caption: Synthetic utility of the title compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of tert-Butyl (4-chloropyridin-2-yl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Question: Why is the reaction yield consistently low?

Answer: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be monitored by Thin Layer Chromatography (TLC). If the starting material (2-amino-4-chloropyridine) is still present, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Base: The choice and amount of base are critical. A weak base may not be sufficient to deprotonate the amine effectively, while an excessively strong base can lead to side reactions. Triethylamine is a commonly used base for this transformation. Ensure at least one equivalent of the base is used.

  • Moisture in the Reaction: Carbamate formation can be sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Degradation of Reagents: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if not stored properly. Use fresh or properly stored Boc₂O.

  • Product Loss During Workup and Purification: The product may be partially lost during the aqueous workup if the pH is not controlled, or during purification if the column chromatography conditions are not optimized.

Question: How can I minimize the formation of the di-Boc byproduct?

Answer: The formation of the di-Boc protected amine is a common side reaction. To minimize it:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of di-tert-butyl dicarbonate. A large excess can promote the formation of the di-Boc product.

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity for the mono-Boc product.

  • Slow Addition of Boc₂O: Adding the di-tert-butyl dicarbonate solution dropwise to the reaction mixture can help to maintain a low concentration of the reagent and reduce the likelihood of double addition.

Question: What should I do if the reaction is not proceeding to completion?

Answer: If the reaction stalls, as indicated by TLC analysis showing significant unreacted starting material, consider the following:

  • Increase Reaction Time: Continue stirring the reaction for a longer period (e.g., overnight).

  • Increase Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can help to drive it to completion. However, be cautious as higher temperatures can also promote side reactions.

  • Add More Reagent: If you suspect the di-tert-butyl dicarbonate has degraded, adding a small additional portion may restart the reaction.

  • Solvent Choice: The reaction is typically performed in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure the starting materials are fully dissolved.

Question: The purification by column chromatography is difficult. What can I do?

Answer: Purification challenges can be addressed by:

  • Optimizing the Solvent System: A well-chosen eluent system for column chromatography is crucial for good separation. Start with a low polarity mobile phase (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method to remove impurities.

  • Aqueous Wash: Before chromatography, washing the organic layer with a mild acid (e.g., dilute HCl) can help remove any unreacted amine, and a wash with a mild base (e.g., saturated sodium bicarbonate) can remove acidic byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common method is the Boc protection of 2-amino-4-chloropyridine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Q2: Which base is most suitable for this reaction?

A2: Triethylamine (Et₃N) is a widely used base for this reaction. Other bases like pyridine or even sodium bicarbonate in a biphasic system can also be employed.[1][2]

Q3: What solvents are recommended for this synthesis?

A3: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common solvents for this reaction.[3][4] The choice of solvent can influence reaction rate and solubility of the starting materials.

Q4: What are the typical reaction times and temperatures?

A4: The reaction is often stirred at room temperature for a few hours (2-3 hours) to overnight.[3] Monitoring the reaction by TLC is the best way to determine the optimal reaction time.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated fume hood. The solvents used are flammable and volatile. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Quantitative Data Summary

The following table summarizes various reported reaction conditions and yields for the synthesis of Boc-protected aminopyridines, which can serve as a reference for optimizing the synthesis of this compound.

Starting MaterialReagentBaseSolventTemperatureTimeYieldReference
(S)-1-(4-chloropyridin-2-yl)but-3-en-1-amineBoc₂OEt₃NDCMRoom Temp.2-3 h86%[3]
4-bromopyridin-2-amineBoc₂OLHMDSTHF-5 °C to Room Temp.1 h96%[5]
AminopyridineBoc₂OTriethylamineTHF, DCM, MeOH, or 1,4-dioxaneRoom Temp.0.5-2 hHigh Yield[4]

Experimental Protocols

General Protocol for Boc Protection of 2-Amino-4-chloropyridine

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-Amino-4-chloropyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 2-amino-4-chloropyridine (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.1 equivalents) to the solution.

  • In a separate container, dissolve di-tert-butyl dicarbonate (1.05 equivalents) in a small amount of anhydrous DCM.

  • Slowly add the Boc₂O solution dropwise to the stirred solution of the amine at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with DCM and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Reagents: - 2-Amino-4-chloropyridine - Boc₂O - Base (e.g., Et₃N) - Anhydrous Solvent (e.g., DCM) dissolve Dissolve Amine and Base in Solvent reagents->dissolve add_boc Add Boc₂O Solution Dropwise dissolve->add_boc stir Stir at Room Temperature add_boc->stir monitor Monitor by TLC stir->monitor wash Aqueous Wash monitor->wash Reaction Complete dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify product tert-Butyl (4-chloropyridin-2-yl)carbamate purify->product

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_products Side Products Observed? start->side_products No incomplete_reaction->side_products No solution1 Extend Reaction Time Increase Temperature Check Reagent Quality incomplete_reaction->solution1 Yes solution2 Adjust Boc₂O Stoichiometry Lower Reaction Temperature Slow Addition of Boc₂O side_products->solution2 Yes solution3 Optimize Workup pH Optimize Chromatography side_products->solution3 No

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl (4-chloropyridin-2-yl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the prevalent side reaction of di-Boc formation.

Problem: Low Yield of the Desired Mono-Boc Product and Significant Formation of a Major Byproduct.

This is the most frequently encountered issue, primarily caused by the over-reaction of the starting material, 2-amino-4-chloropyridine, to form the di-Boc protected byproduct, N,N-bis(tert-butoxycarbonyl)-4-chloropyridin-2-amine.

Initial Troubleshooting Steps

Careful control over reaction parameters is the first line of defense to minimize the formation of the di-Boc byproduct.[1]

ParameterRecommendationRationale
Stoichiometry of Boc Anhydride ((Boc)₂O) Use 1.0 to 1.2 equivalents relative to 2-amino-4-chloropyridine.A large excess of (Boc)₂O increases the likelihood of the initially formed mono-Boc product reacting a second time.[1]
Reaction Temperature Conduct the reaction at a lower temperature, typically between 0 °C and room temperature.Di-Boc formation is often favored at higher temperatures. Lowering the temperature enhances selectivity for the mono-Boc product.
Base Selection Use a weaker, non-nucleophilic base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃).Stronger bases can deprotonate the mono-Boc protected amine, increasing its nucleophilicity and promoting a second reaction with (Boc)₂O.
Reaction Time Monitor the reaction closely using an appropriate analytical method (e.g., TLC or LC-MS) and stop the reaction once the starting amine is consumed.Prolonged reaction times, especially in the presence of excess (Boc)₂O, can lead to an increase in di-Boc formation.[1]
Advanced Troubleshooting

If the initial steps are insufficient to control the formation of the di-Boc byproduct, consider the following strategies:

  • Slow Addition of (Boc)₂O: Adding the Boc anhydride solution dropwise to the reaction mixture can help to maintain a low concentration of the reagent at any given time, thus favoring the mono-Boc protection.

  • Alternative Solvents: While dichloromethane (DCM) and tetrahydrofuran (THF) are common, exploring other aprotic solvents may alter the reaction kinetics and selectivity.

  • Catalyst Choice: Avoid highly nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) if di-Boc formation is a significant issue. DMAP can accelerate both the desired reaction and the formation of the di-Boc byproduct.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most common side reaction is the formation of the di-Boc protected product, where the amino group of the starting material reacts with two equivalents of Boc anhydride.[1] This occurs because the nitrogen of the initially formed mono-Boc product can be deprotonated under basic conditions, rendering it nucleophilic enough to react with a second molecule of Boc anhydride.

Q2: I am observing an impurity with a higher molecular weight than my desired product. What could it be?

A2: This is likely the N,N-bis(tert-butoxycarbonyl)-4-chloropyridin-2-amine byproduct. You can confirm its identity using mass spectrometry. To minimize its formation, refer to the troubleshooting guide above.

Q3: My reaction is very slow. Can I use DMAP to speed it up?

A3: While 4-dimethylaminopyridine (DMAP) is an effective catalyst for Boc protection, it can also significantly increase the rate of the di-Boc side reaction.[1] If you choose to use DMAP, it is recommended to use it in catalytic amounts and at low temperatures to maintain selectivity for the mono-Boc product.

Q4: How can I purify my product if it is contaminated with the di-Boc byproduct?

A4: Purification can typically be achieved using silica gel column chromatography. The polarity difference between the mono-Boc and di-Boc products usually allows for good separation. Recrystallization may also be a viable purification method.

Q5: What are some common impurities that might be present from the Boc anhydride reagent itself?

A5: Impurities in Boc anhydride can affect your reaction. The reagent is sensitive to moisture and can decompose into tert-butanol and carbon dioxide. At higher temperatures, it can decompose into isobutene, tert-butanol, and carbon dioxide. Using high-purity Boc anhydride and storing it properly in a cool, dry place is crucial.

Q6: How stable is the this compound product?

A6: The Boc protecting group is generally stable to most nucleophiles and bases.[2] It is, however, labile under acidic conditions.[2] For storage, it is advisable to keep the compound in a cool, dry place. Thermal deprotection is also possible but typically requires high temperatures, well above standard reaction or storage conditions.[3][4]

Q7: What is the solubility of this compound?

A7: It is generally soluble in organic solvents such as dichloromethane.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is adapted from a general procedure for the Boc protection of a similar aminopyridine derivative.

Materials:

  • 2-amino-4-chloropyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-chloropyridine (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.1 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Visualizations

Reaction Pathway and Side Reaction

Reaction_Pathway Start 2-Amino-4-chloropyridine Product tert-Butyl (4-chloropyridin-2-yl)carbamate (Desired Product) Start->Product Main Reaction Boc2O1 (Boc)₂O (1 eq.) Boc2O1->Product Base1 Base (e.g., TEA) Base1->Product SideProduct Di-Boc Protected Amine (Side Product) Product->SideProduct Side Reaction Boc2O2 Excess (Boc)₂O Boc2O2->SideProduct StrongBase Strong Base (e.g., DMAP) StrongBase->SideProduct

Caption: Main reaction pathway and the formation of the di-Boc side product.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Mono-Boc Product? CheckParams Review Reaction Parameters Start->CheckParams Stoichiometry Is (Boc)₂O > 1.2 eq.? CheckParams->Stoichiometry AdjustStoich Reduce (Boc)₂O to 1.0-1.2 eq. Stoichiometry->AdjustStoich Yes Temperature Is Temperature > RT? Stoichiometry->Temperature No AdjustStoich->Temperature LowerTemp Run reaction at 0 °C to RT Temperature->LowerTemp Yes Base Using a strong base (e.g., DMAP)? Temperature->Base No LowerTemp->Base ChangeBase Switch to a weaker base (e.g., TEA) Base->ChangeBase Yes Time Prolonged reaction time? Base->Time No ChangeBase->Time MonitorReaction Monitor reaction and stop when starting material is consumed Time->MonitorReaction Yes Advanced Implement Advanced Troubleshooting Time->Advanced No MonitorReaction->Advanced Success Improved Yield Advanced->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tert-Butyl (4-chloropyridin-2-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are silica gel column chromatography and recrystallization.[1] The choice between these methods often depends on the scale of the reaction and the impurity profile of the crude material.

Q2: What are the likely impurities in my crude product?

A2: Common impurities can include unreacted 2-amino-4-chloropyridine, di-tert-butyl dicarbonate (Boc anhyride), and potentially di-Boc protected byproducts where a second Boc group has been added. Residual solvents from the reaction and workup are also common.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It helps in identifying the fractions containing the pure product during column chromatography and in assessing the purity of the solid obtained after recrystallization. A common visualization technique for these compounds on a TLC plate, if they are not UV-active, is staining with potassium permanganate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating the target compound from impurities with different polarities.[2][3]

Issue 1: The compound is not moving from the baseline on the TLC plate.

  • Potential Cause: The solvent system (mobile phase) is not polar enough.

  • Troubleshooting Tip: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the proportion of ethyl acetate. Small additions of a more polar solvent like methanol (1-2%) can also be effective.

Issue 2: The compound and impurities are moving together on the TLC plate (poor separation).

  • Potential Cause: The polarity of the mobile phase is too high, or the chosen solvent system is not optimal for separating the specific compounds.

  • Troubleshooting Tip: Decrease the polarity of the mobile phase. Experiment with different solvent systems. For instance, a dichloromethane/methanol system might offer different selectivity compared to hexane/ethyl acetate. The goal is to find a system where the desired product has an Rf value of approximately 0.2-0.4 for good separation on the column.[4]

Issue 3: Streaking or tailing of the spot on the TLC plate.

  • Potential Cause: The compound may be interacting too strongly with the acidic silica gel, especially if there are basic functionalities. The sample might be overloaded on the TLC plate.

  • Troubleshooting Tip: To mitigate strong interactions with silica, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.[4] Also, ensure that the sample is not too concentrated when spotted on the TLC plate.

Issue 4: Low recovery of the product from the column.

  • Potential Cause: The compound may be irreversibly adsorbed onto the silica gel. The column may have been allowed to run dry, causing cracking of the stationary phase and channeling.

  • Troubleshooting Tip: Before committing to a large-scale column, perform a small-scale test to check for compound stability on silica. Ensure the column is properly packed and never let the solvent level drop below the top of the silica bed.[5]

Recrystallization

Recrystallization is an effective technique for purifying solid compounds to a high degree of purity.

Issue 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Potential Cause: The solvent is not a suitable choice for your compound at elevated temperatures.

  • Troubleshooting Tip: Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Potential Cause: The cooling process is too rapid, or the solution is supersaturated with impurities. The boiling point of the solvent may be higher than the melting point of the compound.

  • Troubleshooting Tip: Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. Adding a seed crystal of the pure compound can also be effective. If the issue persists, consider purifying by column chromatography first to remove a larger portion of the impurities.

Issue 3: No crystals form upon cooling.

  • Potential Cause: The solution is not saturated enough, or the compound is too soluble in the chosen solvent even at low temperatures.

  • Troubleshooting Tip: Concentrate the solution by evaporating some of the solvent and then allow it to cool again. If crystals still do not form, the solvent is likely not suitable.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude material.

1. Preparation of the Mobile Phase:

  • Based on prior TLC analysis, prepare a suitable mobile phase. A common starting point for carbamates is a mixture of hexane and ethyl acetate.

2. Column Packing:

  • Select a glass column of appropriate size. A general rule of thumb is to use 20-50 times the weight of the crude sample in silica gel.[2]
  • Prepare a slurry of silica gel (230-400 mesh) in the mobile phase.
  • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the top of the silica gel bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane if necessary.
  • Carefully apply the sample solution to the top of the silica gel bed.
  • Allow the sample to adsorb onto the silica gel.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.
  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

General Protocol for Recrystallization

1. Solvent Selection:

  • Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for carbamates include hexane, ethanol, or mixtures like benzene-hexane.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.

3. Cooling and Crystallization:

  • Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.
  • To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

4. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

The following tables summarize typical parameters for the purification of tert-butyl carbamate derivatives. These values should be used as a starting point and may require optimization for this compound.

Table 1: Typical Parameters for Column Chromatography of tert-Butyl Carbamate Derivatives

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.[4]
Mobile Phase Hexane / Ethyl AcetateA gradient of increasing ethyl acetate is often effective.
Target Rf Value 0.2 - 0.4In the optimized mobile phase for good separation.[4]
Typical Yield >85%Dependent on the purity of the crude material.

Table 2: Potential Recrystallization Solvents for tert-Butyl Carbamate Derivatives

SolventSuitabilityNotes
Hexane GoodOften used for non-polar to moderately polar compounds.
Ethanol PotentialMay be too polar, leading to high solubility and low recovery.
Benzene/Hexane GoodA mixture can fine-tune the solvent polarity.
Water LowGenerally, carbamates have limited solubility in water.[1]

Visualizations

Experimental Workflow for Purification

experimental_workflow crude_product Crude Product tlc_analysis TLC Analysis crude_product->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Impurities Present recrystallization Recrystallization tlc_analysis->recrystallization Solid with Minor Impurities impurity_check Purity Check (TLC, NMR) column_chromatography->impurity_check recrystallization->impurity_check pure_product Pure Product impurity_check->pure_product Purity Confirmed

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography

troubleshooting_logic start Problem Encountered no_movement No Movement on TLC start->no_movement poor_separation Poor Separation start->poor_separation streaking Streaking/Tailing start->streaking increase_polarity Increase Mobile Phase Polarity no_movement->increase_polarity decrease_polarity Decrease Mobile Phase Polarity poor_separation->decrease_polarity add_base Add Base (e.g., Triethylamine) streaking->add_base check_loading Check Sample Loading streaking->check_loading

Caption: A decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tert-butyl (4-chloropyridin-2-yl)carbamate.

Troubleshooting Guide and FAQs

Q1: My reaction to synthesize this compound is showing low or no conversion. What are the possible causes and solutions?

A1: Low or no conversion in the Boc protection of 2-amino-4-chloropyridine is a common issue, often attributed to the low nucleophilicity of the starting material. Here are some potential causes and troubleshooting steps:

  • Insufficiently Activated Amine: 2-Amino-4-chloropyridine is weakly nucleophilic. The reaction often requires a base to deprotonate the amine or a catalyst to activate the Boc anhydride.

    • Solution: Ensure an appropriate base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used in stoichiometric amounts (typically 1.1-1.5 equivalents). For particularly stubborn reactions, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction. However, be cautious with DMAP as it can promote the formation of side products.[1][2]

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture to 40-50 °C can increase the reaction rate. Monitor the reaction closely by TLC to avoid decomposition or side product formation at elevated temperatures.

  • Solvent Choice: The choice of solvent can impact the solubility of reagents and the reaction rate.

    • Solution: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and effective solvents. Acetonitrile is also a viable option. Ensure the solvent is anhydrous, as water can hydrolyze the Boc anhydride.

Q2: I am observing the formation of a significant amount of a di-Boc protected side product. How can I minimize this?

A2: The formation of the di-tert-butoxycarbonyl (di-Boc) derivative is a known side reaction, especially with primary amines.[1]

  • Stoichiometry Control: The most critical factor is the stoichiometry of the Boc anhydride.

    • Solution: Use a slight excess, but no more than 1.1-1.2 equivalents, of di-tert-butyl dicarbonate (Boc₂O). Adding the Boc₂O solution dropwise to the reaction mixture can also help to maintain a low instantaneous concentration and reduce the likelihood of double addition.

  • Catalyst Effect: The use of DMAP can significantly increase the rate of di-Boc formation.

    • Solution: If using DMAP, use it in catalytic amounts (e.g., 0.05-0.1 equivalents). If di-Boc formation is still a major issue, consider running the reaction without DMAP, potentially at a slightly higher temperature or for a longer duration.

Q3: What is the best way to purify the crude this compound?

A3: Purification is crucial to remove unreacted starting materials, byproducts, and excess reagents. A combination of aqueous work-up and chromatography is typically effective.

  • Aqueous Work-up: This step removes the majority of water-soluble impurities.

    • Procedure: After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with a weak acidic solution (e.g., 5% citric acid or 1M HCl) to remove unreacted amine and basic impurities, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid and remove acidic byproducts, and finally with brine to remove residual water.

  • Column Chromatography: This is often necessary to achieve high purity.

    • Stationary Phase: Silica gel is the standard stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a common eluent system. The optimal polarity will depend on the specific impurities present. Monitor the separation by TLC to determine the appropriate solvent mixture.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

    • Solvent System: A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below should be chosen. Hexanes or a mixture of ethyl acetate and hexanes may be suitable.

Q4: Are there alternative methods for the Boc protection of 2-amino-4-chloropyridine if the standard method with Boc₂O and a base is not effective?

A4: Yes, if the standard conditions are not providing satisfactory results, you can consider the following alternatives:

  • Use of a Stronger Base: For poorly nucleophilic amines, a stronger, non-nucleophilic base might be required to effectively deprotonate the amine.

    • Alternative: Sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS) can be used. These reactions are typically carried out at low temperatures (e.g., -78 °C to 0 °C) in an anhydrous aprotic solvent like THF.

  • Alternative Boc Reagents: While Boc₂O is the most common reagent, other electrophilic Boc sources exist.

    • Alternative: 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can sometimes be more effective for challenging substrates.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and analogous aminopyridines. This data is compiled from various sources and should be used as a guideline for optimization.

Starting MaterialBaseCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-4-chloropyridineTriethylamine-DichloromethaneRT2-3~85-90Inferred from similar reactions
2-AminopyridineTriethylamineDMAP (cat.)DichloromethaneRT860[2]
4-AminopyridineTriethylamineEDCI/HOBTDichloromethaneRT0.590[1]
2-Amino-4-bromopyridineNaHMDS-THF-5 to RT196[3]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure based on common laboratory practices for the Boc protection of weakly nucleophilic aminopyridines.

Materials:

  • 2-Amino-4-chloropyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 5% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chloropyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (approximately 0.2-0.5 M concentration).

  • Base Addition: To the stirred solution, add triethylamine (1.2 eq).

  • Boc Anhydride Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at room temperature over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5% citric acid solution, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents Dissolve 2-amino-4-chloropyridine and TEA in anhydrous DCM add_boc Dropwise addition of Boc₂O in DCM prep_reagents->add_boc stir Stir at room temperature add_boc->stir monitor Monitor by TLC stir->monitor wash Aqueous Washes: 1. 5% Citric Acid 2. Sat. NaHCO₃ 3. Brine monitor->wash Reaction Complete dry Dry with Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS, IR) chromatography->characterize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_solutions_low_conversion Solutions for Low Conversion cluster_solutions_side_product Solutions for Side Product start Low Conversion? add_catalyst Add catalytic DMAP start->add_catalyst Yes increase_temp Increase temperature (40-50 °C) start->increase_temp Yes check_reagents Ensure anhydrous solvent and fresh Boc₂O start->check_reagents Yes side_product Di-Boc Side Product? start->side_product No control_stoich Use max 1.1 eq. Boc₂O (dropwise addition) side_product->control_stoich Yes reduce_dmap Reduce or eliminate DMAP side_product->reduce_dmap Yes

Caption: Troubleshooting logic for common issues in the synthesis.

References

tert-Butyl (4-chloropyridin-2-yl)carbamate stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of tert-Butyl (4-chloropyridin-2-yl)carbamate. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure, the two most probable degradation pathways for this compound are hydrolysis of the tert-butoxycarbonyl (Boc) protecting group and nucleophilic substitution of the chloro group on the pyridine ring. Hydrolysis of the carbamate can occur under both acidic and basic conditions, leading to the formation of 4-chloro-2-aminopyridine. The chloro substituent is susceptible to nucleophilic attack, particularly under basic conditions or in the presence of strong nucleophiles.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep the compound under an inert atmosphere (e.g., argon) at room temperature.[1]

Q3: Is this compound sensitive to light?

Q4: Can I use heat to dissolve this compound?

A4: Caution should be exercised when heating this compound. Thermal degradation can occur at elevated temperatures, potentially leading to the release of volatile and hazardous decomposition products. It is advisable to use appropriate solvents at room temperature for dissolution. If gentle heating is necessary, it should be done with care and for a minimal amount of time, with monitoring for any signs of degradation.

Troubleshooting Guides

Issue 1: Unexpected Impurities in Recently Purchased Compound

Symptoms:

  • Appearance of extra peaks in HPLC or LC-MS analysis of a newly acquired batch.

  • Inconsistent results in downstream reactions.

Possible Causes:

  • Improper storage or shipping conditions leading to degradation.

  • Residual impurities from the synthesis process.

Troubleshooting Steps:

  • Confirm Identity: Verify the identity of the main peak using a reference standard and mass spectrometry.

  • Assess Purity: Quantify the level of impurities. If they exceed an acceptable level, contact the supplier for a certificate of analysis and to report the issue.

  • Investigate Storage: Ensure your in-lab storage conditions align with the supplier's recommendations (cool, dry, dark, inert atmosphere).

Issue 2: Compound Degradation During an Aqueous Reaction

Symptoms:

  • Formation of a new, more polar peak in the reaction mixture, corresponding to the mass of 4-chloro-2-aminopyridine.

  • Low yield of the desired product.

Possible Causes:

  • The reaction conditions are too acidic or basic, causing hydrolysis of the Boc group.

  • Prolonged reaction time in an aqueous environment.

Troubleshooting Steps:

  • pH Monitoring: Monitor the pH of your reaction mixture. If possible, adjust the pH to be closer to neutral.

  • Alternative Protecting Groups: If the reaction requires strongly acidic or basic conditions, consider using a more stable protecting group.

  • Minimize Water: If the reaction chemistry allows, reduce the amount of water or use an anhydrous solvent system.

  • Temperature Control: Run the reaction at the lowest effective temperature to slow down the rate of hydrolysis.

Issue 3: Formation of an Unexpected Byproduct with an Amine Nucleophile

Symptoms:

  • Observation of a new peak in the LC-MS with a mass corresponding to the substitution of the chlorine atom with the amine nucleophile.

Possible Causes:

  • The chloro group on the pyridine ring is susceptible to nucleophilic aromatic substitution, especially with amine nucleophiles.

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature can help to disfavor the nucleophilic substitution side reaction.

  • Protecting Group Strategy: If the intended reaction is not at the pyridine ring, ensure other functional groups are appropriately protected.

  • Choice of Base: If a base is used, a non-nucleophilic base may be preferable to minimize this side reaction.

Data Summary

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the expected qualitative stability profile based on the general behavior of carbamates and chloro-pyridines under forced degradation conditions.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis Labile4-chloro-2-aminopyridine, tert-butanol, CO2
Basic Hydrolysis Labile4-chloro-2-aminopyridine, tert-butanol, CO2
Oxidative Potentially LabileN-oxide derivatives
Thermal Labile at high temperaturesVarious decomposition products
Photolytic Potentially LabileVarious photoproducts

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • Also, heat a solution of the compound (1 mg/mL in a suitable organic solvent) at 60°C for 48 hours.

    • Analyze the samples by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a solution (1 mg/mL) of the compound to a calibrated light source in a photostability chamber.

    • Ensure exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples by HPLC, comparing them to a control sample stored in the dark.

Visualizations

degradation_pathways main This compound hydrolysis_product 4-chloro-2-aminopyridine main->hydrolysis_product Acid or Base Hydrolysis substitution_product Nucleophilic Substitution Product main->substitution_product Nucleophile (e.g., R-NH2)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Unexpected Result (e.g., new peak in HPLC) check_purity Check Purity of Starting Material start->check_purity check_conditions Review Reaction Conditions (pH, Temp, Time) start->check_conditions check_purity->check_conditions Purity OK contact_supplier Contact Supplier if Purity is Low check_purity->contact_supplier Purity Issue hydrolysis Is Hydrolysis Likely? (Aqueous, pH extremes) check_conditions->hydrolysis substitution Is Nucleophilic Substitution Likely? (Presence of Nu:) check_conditions->substitution hydrolysis->substitution No adjust_ph Adjust pH or use anhydrous solvent hydrolysis->adjust_ph Yes adjust_temp Lower Reaction Temperature substitution->adjust_temp Yes end Problem Resolved substitution->end No adjust_ph->end adjust_temp->end contact_supplier->end

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions regarding common impurities in tert-Butyl (4-chloropyridin-2-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my batch of this compound?

A1: Based on the typical synthesis process, which involves the reaction of 2-amino-4-chloropyridine with di-tert-butyl dicarbonate (Boc anhydride), the most common impurities include:

  • Unreacted Starting Materials: 2-amino-4-chloropyridine and residual Di-tert-butyl dicarbonate.

  • Reagent-Related Impurities: By-products from the decomposition of Boc anhydride, such as tert-butanol and di-tert-butyl carbonate.[1]

  • Process-Related Impurities: Over-reacted product, such as di-Boc protected 2-amino-4-chloropyridine, where two Boc groups are attached to the amine.

  • Isomeric Impurities: Positional isomers like tert-Butyl (2-chloropyridin-4-yl)carbamate or tert-Butyl (6-chloropyridin-2-yl)carbamate, depending on the purity of the starting 2-amino-4-chloropyridine.

Q2: My subsequent reaction is failing or giving low yields. Could impurities in this compound be the cause?

A2: Yes, impurities can significantly impact downstream reactions.

  • Unreacted 2-amino-4-chloropyridine: This primary amine can compete in subsequent reactions, leading to the formation of undesired by-products.

  • Residual acidic or basic impurities: These can neutralize reagents or catalyze side reactions.

  • tert-Butanol: While generally benign, high levels could interfere with moisture-sensitive reactions.

Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify it?

A3: An unexpected peak could be one of the common impurities listed in Q1. To identify it, you can use techniques like:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This will provide the molecular weight of the impurity, aiding in its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structure of the unknown impurity, especially if it can be isolated.

  • Reference Standards: If available, running reference standards of potential impurities alongside your sample can confirm their identity.

Q4: How can I remove these impurities from my this compound?

A4: Purification can typically be achieved through:

  • Recrystallization: This is often effective for removing minor impurities. A suitable solvent system would need to be determined based on the solubility of the product and impurities.

  • Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from starting materials and by-products.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low Purity on HPLC Incomplete reaction or inefficient purification.Re-purify the material using column chromatography or recrystallization.
Presence of Starting Material Incomplete reaction during synthesis.Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents).
Unexpected By-products Side reactions during synthesis or degradation.Review the synthetic protocol. Ensure the quality of starting materials and reagents. Store the product under appropriate conditions (cool, dry, and inert atmosphere).
Inconsistent Results in Downstream Applications Batch-to-batch variation in impurity profile.Perform a thorough purity analysis of each new batch before use.

Impurity Profile

The following table summarizes potential impurities and their plausible acceptance criteria for research-grade this compound.

Impurity NameStructureTypical SourceAcceptance Criteria (% Area by HPLC)
2-amino-4-chloropyridineStarting Material≤ 0.5%
Di-tert-butyl dicarbonateReagent≤ 0.2%
tert-ButanolReagent By-product≤ 0.5%
Di-tert-butyl carbonateReagent By-product≤ 0.2%
di-Boc-2-amino-4-chloropyridineOver-reaction≤ 0.3%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase:

      • A: Water with 0.1% Trifluoroacetic Acid (TFA)

      • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Experimental Workflow for Impurity Analysis

Workflow for Impurity Analysis of this compound cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis & Identification Sample This compound Sample Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC Inject into HPLC-UV System Filtration->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity (% Area) Integration->Purity Impurity_ID Identify Impurities (MS, NMR) Integration->Impurity_ID

Caption: Workflow for HPLC-based purity analysis.

Logical Relationship of Potential Impurities

Relationship of Potential Impurities Synthesis Synthesis Reaction Product This compound Synthesis->Product Starting_Material_1 2-amino-4-chloropyridine Synthesis->Starting_Material_1 Unreacted Starting_Material_2 Di-tert-butyl dicarbonate Synthesis->Starting_Material_2 Unreacted Side_Product di-Boc protected amine Synthesis->Side_Product Over-reaction Starting_Material_1->Synthesis Starting_Material_2->Synthesis Byproduct_1 tert-Butanol Starting_Material_2->Byproduct_1 Decomposition Byproduct_2 Di-tert-butyl carbonate Starting_Material_2->Byproduct_2 Decomposition

Caption: Sources of common impurities during synthesis.

References

Technical Support Center: Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl (4-chloropyridin-2-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is showing low to no yield. What are the potential causes?

A1: Low or no yield in this reaction can stem from several factors:

  • Insufficiently activated amine: The exocyclic amine of 2-amino-4-chloropyridine can be a weak nucleophile. The reaction often requires a base to deprotonate the amine or a catalyst to activate the di-tert-butyl dicarbonate (Boc₂O).

  • Inappropriate solvent: The solubility of the starting material, 2-amino-4-chloropyridine, can be poor in some organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.[1]

  • Reaction temperature: While the reaction is often carried out at room temperature, gentle heating (e.g., to 40°C) can sometimes improve the reaction rate.[2]

  • Steric hindrance: The position of the amino group on the pyridine ring can influence its reactivity.

  • Decomposition of reagents: Ensure the Boc₂O and any anhydrous solvents used are of good quality and have not decomposed.

Q2: I am observing the formation of a major byproduct. What could it be and how can I minimize it?

A2: A common byproduct in the Boc protection of primary amines is the di-Boc protected amine.[2][3] This occurs when the initially formed carbamate is further acylated. To minimize its formation:

  • Control stoichiometry: Use a modest excess of Boc₂O (e.g., 1.1 to 1.5 equivalents).

  • Avoid strong activating catalysts in excess: While catalytic 4-dimethylaminopyridine (DMAP) can accelerate the reaction, using it in stoichiometric amounts can promote di-Boc formation.[4]

  • Reaction temperature: Running the reaction at a lower temperature may favor the mono-protected product.

Another potential side reaction is the alkylation of the pyridine ring nitrogen, although this is more common with alkyl halides than with Boc₂O.

Q3: What are the recommended starting conditions for the synthesis of this compound?

A3: A general starting point for the reaction is as follows:

  • Reactants: 2-amino-4-chloropyridine (1 equivalent), di-tert-butyl dicarbonate (1.1-1.5 equivalents).

  • Base: Triethylamine (TEA) (1.1-1.5 equivalents) or another suitable base like N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: Room temperature.

  • Reaction Time: Monitor by TLC, but typically the reaction is stirred for 2-24 hours.

For less reactive amines, the addition of a catalytic amount of DMAP (0.1 equivalents) can be beneficial.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved by:

  • Aqueous workup: After the reaction is complete, the mixture is usually washed with a mild aqueous acid (e.g., 5% citric acid or 1M HCl), water, and brine to remove the base and other water-soluble impurities.

  • Column chromatography: Flash column chromatography on silica gel is a common method for obtaining a highly pure product. A gradient of ethyl acetate in hexanes is a typical eluent system.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can also be an effective purification method.

Q5: My starting material, 2-amino-4-chloropyridine, is poorly soluble in my chosen solvent. What can I do?

A5: Poor solubility can significantly hinder the reaction. Consider the following:

  • Solvent screening: Test the solubility of your starting material in various recommended solvents such as DCM, THF, acetonitrile, or a mixture of solvents.

  • Use of a co-solvent: Adding a more polar co-solvent like N,N-dimethylformamide (DMF) in a small amount might improve solubility.

  • Gentle heating: As mentioned, slightly increasing the reaction temperature can improve both solubility and reaction rate.

Data Presentation

ParameterCondition 1Condition 2Condition 3Expected Outcome & Remarks
Base Triethylamine (TEA)Sodium Hydroxide (NaOH) in a biphasic system4-(Dimethylamino)pyridine (DMAP) (catalytic)TEA is a standard, effective organic base. NaOH can be used in aqueous/organic mixtures. DMAP significantly accelerates the reaction but may increase the risk of di-Boc formation.[2]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)AcetonitrileDCM and THF are common choices with good solubility for reagents. Acetonitrile is also a viable option. The choice may depend on the specific solubility of the starting material.[2]
Temperature Room Temperature40 °C0 °CRoom temperature is often sufficient. Gentle heating can increase the rate for less reactive amines. A lower temperature might be used to improve selectivity and reduce side reactions.[2]

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on experimental observations.

Materials:

  • 2-amino-4-chloropyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 5% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of 2-amino-4-chloropyridine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Visualizations

Reaction Pathway

Reaction_Pathway Start 2-amino-4-chloropyridine Product tert-Butyl (4-chloropyridin-2-yl)carbamate Start->Product Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Product Base Base (e.g., TEA) Base->Product Activation Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_Reagents Check Reagent Quality (Boc₂O, Solvent) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Base, Temp, Solvent) Start->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Side_Products Side Products Observed? Check_Conditions->Side_Products Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Add_Catalyst Add Catalytic DMAP Incomplete_Reaction->Add_Catalyst If still slow Optimize_Stoichiometry Optimize Boc₂O Stoichiometry Side_Products->Optimize_Stoichiometry Di-Boc observed Change_Base Change Base/Solvent Side_Products->Change_Base Other issues Success Successful Reaction Increase_Time_Temp->Success Add_Catalyst->Success Optimize_Stoichiometry->Success Change_Base->Success Side_Reactions Start 2-amino-4-chloropyridine + (Boc)₂O Desired_Product Mono-Boc Product Start->Desired_Product Desired Pathway Pyridine_Alkylation Pyridine N-Acylation (less common) Start->Pyridine_Alkylation Alternative Nucleophilic Attack Di_Boc Di-Boc Product Desired_Product->Di_Boc Excess Boc₂O / Catalyst

References

Technical Support Center: Improving the Solubility of tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (4-chloropyridin-2-yl)carbamate. The following information is designed to address common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a hydrophobic molecule and is generally characterized as poorly soluble in aqueous solutions. Its solubility is expected to be higher in organic solvents. The presence of the pyridine ring offers a site for protonation, suggesting that its aqueous solubility may be pH-dependent. For a related compound, butyl (2-chloropyridin-4-yl)carbamate, the aqueous solubility is limited (0.113 mg/ml), while it is soluble in organic solvents like dichloromethane[1].

Q2: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and what can I do?

A2: This is a common phenomenon known as "precipitation upon dilution" and occurs when a compound that is soluble in a concentrated organic stock solution (like DMSO) is introduced into an aqueous buffer where it is less soluble. To address this, you can:

  • Lower the final concentration: This is the simplest approach. Determine the lowest effective concentration for your assay.

  • Use a co-solvent in your aqueous buffer: Adding a water-miscible organic solvent can increase the solubility of your compound[2][3].

  • Adjust the pH of your buffer: If your compound has an ionizable group, altering the pH can significantly improve solubility[2][].

  • Employ solubilizing agents: Surfactants or cyclodextrins can encapsulate hydrophobic compounds and increase their apparent solubility in aqueous solutions[5].

Q3: How does pH affect the solubility of this compound?

A3: The pyridine moiety in the compound is basic and can be protonated at acidic pH. This protonation introduces a positive charge, which generally increases the molecule's interaction with polar water molecules, thereby enhancing its aqueous solubility. Conversely, at neutral to basic pH, the pyridine nitrogen is likely deprotonated and neutral, leading to lower aqueous solubility. The predicted pKa for a similar compound, tert-Butyl (6-chloropyridin-2-yl)carbamate, is around 11.89, suggesting the pyridine ring is weakly basic[6]. Therefore, lowering the pH of your aqueous buffer may improve solubility. However, it is crucial to ensure that the chosen pH does not negatively impact your experimental system (e.g., cell viability, enzyme activity).

Q4: What co-solvents can I use to improve the solubility, and what are the recommended concentrations?

A4: Common co-solvents for in vitro biological assays include DMSO, ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol. It is advisable to start with a low percentage of the co-solvent (e.g., 1-5%) in your final aqueous solution and gradually increase it if necessary. Be mindful of the potential for co-solvent toxicity in your specific assay.

Q5: Can I use heat or sonication to help dissolve the compound?

A5: Gentle heating (e.g., to 37°C) and sonication can be effective in dissolving your compound, particularly when preparing stock solutions. However, the thermal stability of this compound should be considered, as prolonged exposure to high temperatures could potentially lead to degradation.

Predictive Solubility and Physicochemical Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular Weight 228.68 g/mol [7]
logP ~2.7 - 3.16[8][9]
pKa (weakly basic) ~11.89[6]
Topological Polar Surface Area 51.2 Ų[9]

Table 2: Predicted Qualitative Solubility

SolventPredicted SolubilityRationale
Water (neutral pH) Poorly solubleHigh logP indicates hydrophobicity.
Aqueous Buffers (acidic pH) Slightly soluble to solubleProtonation of the pyridine ring increases polarity.
Dimethyl Sulfoxide (DMSO) SolubleA common polar aprotic solvent for organic compounds.
Ethanol SolubleA polar protic solvent capable of hydrogen bonding.
Methanol SolubleSimilar to ethanol.
Dichloromethane (DCM) SolubleA common non-polar organic solvent.
Acetonitrile SolubleA polar aprotic solvent.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of your HPLC calibration curve.

  • Analyze the diluted sample by HPLC to determine the concentration.

  • Calculate the original solubility in the aqueous buffer, accounting for the dilution factor.

Protocol 2: Preparation of a Stock Solution and Working Solutions with a Co-solvent

This protocol describes how to prepare a concentrated stock solution in an organic solvent and then dilute it into an aqueous buffer containing a co-solvent.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice

  • Co-solvent (e.g., Ethanol, PEG 400)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a desired amount of this compound.

    • Dissolve it in a minimal amount of 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and vortexing can be used to aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Prepare your aqueous buffer containing the desired percentage of a co-solvent (e.g., 1% Ethanol).

    • Perform a serial dilution of your DMSO stock solution into the co-solvent-containing buffer to achieve your final desired experimental concentrations.

    • Visually inspect for any precipitation after dilution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_troubleshooting Troubleshooting cluster_exp Experiment start Start: Solubility Issue stock_sol Prepare Concentrated Stock in 100% DMSO start->stock_sol precip Precipitation upon dilution in aqueous buffer? stock_sol->precip lower_conc Lower Final Concentration precip->lower_conc Yes cosolvent Use Co-solvent precip->cosolvent Yes ph_adjust Adjust pH precip->ph_adjust Yes solubilizer Use Solubilizing Agent precip->solubilizer Yes assay Perform Experiment precip->assay No lower_conc->assay cosolvent->assay ph_adjust->assay solubilizer->assay end End: Soluble Compound assay->end

Caption: Troubleshooting workflow for addressing solubility issues.

solubility_enhancement_pathway cluster_methods Solubility Enhancement Methods cluster_mechanism Mechanism compound tert-Butyl (4-chloropyridin-2-yl)carbamate (Poorly Water-Soluble) ph pH Adjustment (Acidic) compound->ph cosolvent Co-solvents (DMSO, Ethanol, PEG) compound->cosolvent formulation Formulation Strategies (Solid Dispersions, Nanosuspensions) compound->formulation protonation Protonation of Pyridine Ring ph->protonation polarity Reduced Solvent Polarity cosolvent->polarity dispersion Amorphous State, Increased Surface Area formulation->dispersion soluble_form Improved Aqueous Solubility protonation->soluble_form polarity->soluble_form dispersion->soluble_form

Caption: Pathways for improving the aqueous solubility.

References

Technical Support Center: Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and solutions to common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic strategies to produce this compound:

  • Boc Protection of 2-amino-4-chloropyridine: This method involves the direct protection of the amino group of 2-amino-4-chloropyridine using Di-tert-butyl dicarbonate ((Boc)₂O). It is a straightforward approach, often favored for its simplicity.

  • Buchwald-Hartwig Amination of 2,4-dichloropyridine: This palladium-catalyzed cross-coupling reaction involves the amination of 2,4-dichloropyridine with tert-butyl carbamate. This route can be advantageous when 2,4-dichloropyridine is a more readily available or cost-effective starting material. However, achieving high regioselectivity for the C2 position is a critical consideration.

Q2: Which synthetic route is better?

The choice of synthetic route depends on several factors, including the availability and cost of starting materials, desired scale, and the specific experimental capabilities of your lab.

  • The Boc protection route is generally simpler and may be preferred for smaller-scale syntheses where 2-amino-4-chloropyridine is readily available.

  • The Buchwald-Hartwig amination route can be more cost-effective for larger-scale production if 2,4-dichloropyridine is the cheaper starting material. However, it requires careful optimization of the catalyst system to ensure high regioselectivity.

Q3: How do I achieve high regioselectivity in the Buchwald-Hartwig amination of 2,4-dichloropyridine?

Achieving high regioselectivity for the C2 position is crucial. The C2 position is generally more activated towards oxidative addition in palladium-catalyzed reactions.[1][2] The choice of ligand is the most critical factor. Bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond and directing the selectivity.[1] Ligands like Xantphos and dppf have been shown to provide excellent C2 selectivity.[3]

Troubleshooting Guides

Route 1: Boc Protection of 2-amino-4-chloropyridine

Problem 1: Low or no conversion of 2-amino-4-chloropyridine.

  • Potential Cause: Insufficiently reactive amine or inadequate activation.

  • Solution:

    • Add a Catalyst: For weakly nucleophilic amines, adding a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[4]

    • Use a Stronger Base: Employing a stronger base, such as sodium hydroxide (NaOH) in a biphasic system (e.g., water/dichloromethane), can increase the nucleophilicity of the amine.[4]

    • Increase Temperature: Gently heating the reaction mixture can help drive the reaction to completion, but monitor for potential side reactions.[4]

Problem 2: Formation of di-Boc protected byproduct.

  • Potential Cause: Use of excess (Boc)₂O or a highly reactive amine.

  • Solution:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of (Boc)₂O.

    • Slow Addition: Add the (Boc)₂O solution dropwise to the reaction mixture to maintain a low concentration of the protecting agent.[4]

    • Avoid DMAP if possible: For highly nucleophilic amines, DMAP may not be necessary and could promote di-protection.

Problem 3: Formation of urea or isocyanate-related impurities.

  • Potential Cause: Side reactions, sometimes promoted by DMAP.

  • Solution:

    • Optimize Reaction Temperature: If DMAP is necessary, running the reaction at room temperature may be preferable to lower temperatures where isocyanate formation can be favored.[4]

    • Use High-Purity Reagents: Ensure the use of high-purity (Boc)₂O to minimize isocyanate impurities.

Route 2: Buchwald-Hartwig Amination of 2,4-dichloropyridine

Problem 1: Low to no conversion.

  • Potential Cause: Inactive catalyst system or non-optimal reaction conditions. Aryl chlorides are less reactive than bromides or iodides, making the oxidative addition of the C-Cl bond to the Pd(0) complex the rate-limiting step.[1]

  • Solution:

    • Catalyst System:

      • Palladium Source: Use a reliable palladium source. Pre-catalysts (e.g., G3 or G4 palladacycles) are often more effective than Pd(OAc)₂.[1]

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands. For C2-selectivity in 2,4-dichloropyridine, Xantphos or dppf are recommended.[3] Standard ligands like PPh₃ are often ineffective.[1]

      • Catalyst Loading: Increase the catalyst loading to 3-5 mol% for challenging substrates.[1]

    • Reaction Conditions:

      • Temperature: These reactions typically require elevated temperatures (90-110 °C).[3]

      • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1]

      • Anhydrous Conditions: Use dry, degassed solvents (e.g., dioxane, toluene).[1]

Problem 2: Poor regioselectivity (formation of tert-Butyl (2-chloropyridin-4-yl)carbamate).

  • Potential Cause: Inappropriate ligand choice.

  • Solution:

    • Ligand Screening: The ligand is the primary driver of regioselectivity. For C2-amination of 2,4-dichloropyridine, Xantphos-based catalyst systems have shown high selectivity (20:1 to 50:1 C2:C4).[3] A palladium acetate/dppf catalyst system has also been reported to give >99:1 C2/C4 selectivity.[3]

Problem 3: Significant hydrodehalogenation (replacement of -Cl with -H).

  • Potential Cause: This side reaction occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.[1]

  • Solution:

    • Ligand Choice: A well-chosen, bulky ligand can accelerate the reductive elimination step.

    • Base Purity: Ensure the use of a high-purity, anhydrous base like Cs₂CO₃ or NaOtBu.[1][3]

    • Amine Stoichiometry: Using a slight excess of tert-butyl carbamate (1.2-1.5 equivalents) can favor the desired coupling.[1]

Data Presentation

Table 1: Catalyst System Performance in Buchwald-Hartwig Amination of 2,4-dichloropyridine

Catalyst SystemBaseSolventTemperature (°C)C2:C4 SelectivityReference
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane90-10020:1 to 50:1[3]
Pd(OAc)₂ / dppfCs₂CO₃Dioxane100>99:1[3]

Experimental Protocols

Protocol 1: Boc Protection of 2-amino-4-chloropyridine

This protocol is a general method suitable for the Boc protection of 2-amino-4-chloropyridine.

Materials:

  • 2-amino-4-chloropyridine (1.0 equiv.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)

  • Triethylamine (TEA) (1.2 equiv.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 2-amino-4-chloropyridine in DCM or THF (approximately 0.1-0.5 M).

  • Add triethylamine to the solution.

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Buchwald-Hartwig Amination of 2,4-dichloropyridine

This protocol is based on literature reports for achieving high C2-regioselectivity.[3]

Materials:

  • 2,4-dichloropyridine (1.0 equiv.)

  • tert-Butyl carbamate (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Xantphos (6 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv.)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 2,4-dichloropyridine, tert-butyl carbamate, palladium(II) acetate, Xantphos, and cesium carbonate.

  • Evacuate and backfill the reaction vessel with the inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Catalyst_Selection_Workflow start Start: Synthesis of This compound route_choice Choose Synthetic Route start->route_choice boc_protection Route 1: Boc Protection of 2-amino-4-chloropyridine route_choice->boc_protection Simpler, smaller scale buchwald Route 2: Buchwald-Hartwig Amination of 2,4-dichloropyridine route_choice->buchwald Potentially more cost-effective, larger scale boc_issue Issue: Low Conversion? boc_protection->boc_issue buchwald_issue Issue: Poor Regioselectivity? buchwald->buchwald_issue boc_solution1 Solution: Add DMAP catalyst boc_issue->boc_solution1 Yes boc_solution2 Solution: Use stronger base (e.g., NaOH) boc_issue->boc_solution2 product Product: This compound boc_issue->product No boc_solution1->product boc_solution2->product buchwald_solution Solution: Use bulky, electron-rich ligand (e.g., Xantphos, dppf) buchwald_issue->buchwald_solution Yes buchwald_issue->product No buchwald_solution->product

Caption: Catalyst and route selection workflow for synthesis.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-Cl amine_coordination Amine Coordinated Complex oxidative_addition->amine_coordination + Amine amido_complex Pd(II) Amido Complex amine_coordination->amido_complex - HX + Base reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Product: Ar-NHBoc reductive_elimination->product aryl_halide 2,4-dichloropyridine amine tBuOCONH₂ base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the Boc-protection of 2-amino-4-chloropyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct formed.

Q2: What are the potential side reactions and byproducts I should be aware of during the synthesis?

A2: Several side reactions can occur, leading to the formation of various byproducts. These include:

  • Di-Boc protected amine: Over-reaction can lead to the formation of a di-tert-butoxycarbonyl derivative on the amino group.

  • Urea formation: Reaction of the starting amine with any isocyanate formed in situ can lead to urea byproducts.[1][2]

  • Isocyanate formation: Although less common under standard Boc protection conditions, isocyanate intermediates can sometimes be formed.[1][2]

  • Unreacted starting material: Incomplete reaction will leave residual 2-amino-4-chloropyridine.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] TLC allows for a quick qualitative assessment of the consumption of the starting material and the formation of the product. LC-MS provides more detailed information, including the molecular weights of the components in the reaction mixture, which helps in identifying the product and potential byproducts.

Q4: What are the recommended purification techniques for the final product?

A4: The product can be purified using recrystallization or column chromatography.[4][5] Flash column chromatography using a silica gel stationary phase is a common and effective method for separating the desired product from byproducts and unreacted starting materials.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of Boc₂O or base. 4. Product loss during workup and purification.1. Monitor the reaction by TLC or LC-MS until the starting material is consumed. 2. Ensure the reaction is carried out at the recommended temperature (often room temperature). 3. Use a slight excess (1.05-1.2 equivalents) of Boc₂O and the appropriate amount of base. 4. Optimize the extraction and purification steps to minimize loss.
Presence of Multiple Spots on TLC (Impure Product) 1. Formation of byproducts (di-Boc, urea, etc.). 2. Degradation of the product.1. Use the appropriate stoichiometry of reagents. Consider adding Boc₂O portion-wise to minimize over-reaction. 2. Purify the crude product carefully using flash column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes).[6]
Difficulty in Removing Byproducts 1. Similar polarity of the product and byproducts.1. Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. 2. Consider recrystallization from a suitable solvent system.
Product is an Oil Instead of a Solid 1. Presence of residual solvent. 2. Presence of impurities lowering the melting point.1. Ensure the product is thoroughly dried under vacuum. 2. Re-purify the product to remove impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (1.2 eq).

  • To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.[7]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the reaction mixture or purified product in a suitable solvent like methanol or acetonitrile.[3]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[3]

    • Mobile Phase A: 0.1% formic acid in water.[3]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame.[3]

    • Flow Rate: 0.4 mL/min.[3]

    • Injection Volume: 5 µL.[3]

  • MS Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).[3]

    • Scan Mode: Full scan for qualitative analysis.

Visualizations

Synthesis_Pathway 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Product tert-Butyl (4-chloropyridin-2-yl)carbamate 2-Amino-4-chloropyridine->Product + Boc₂O, Base Boc2O Di-tert-butyl dicarbonate (Boc)₂O Base Base

Caption: General synthesis pathway for this compound.

Byproduct_Formation cluster_main Main Reaction cluster_side Potential Side Reactions Start 2-Amino-4-chloropyridine + Boc₂O Product tert-Butyl (4-chloropyridin-2-yl)carbamate Start->Product DiBoc Di-Boc Product Start->DiBoc Excess Boc₂O Isocyanate Isocyanate Intermediate Start->Isocyanate Side Reaction Urea Urea Byproduct Isocyanate->Urea + Starting Amine

Caption: Potential byproduct formation pathways in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete CheckStoichiometry Verify Stoichiometry of Reagents StoichiometryIssue Incorrect Stoichiometry CheckStoichiometry->StoichiometryIssue OptimizePurification Optimize Purification (Column Chromatography/Recrystallization) PurificationIssue Purification Ineffective OptimizePurification->PurificationIssue Incomplete->CheckStoichiometry No ExtendReaction Extend Reaction Time or Adjust Temperature Incomplete->ExtendReaction Yes StoichiometryIssue->OptimizePurification No AdjustReagents Adjust Reagent Amounts StoichiometryIssue->AdjustReagents Yes ModifyPurification Modify Purification Method PurificationIssue->ModifyPurification Yes Success Pure Product, Good Yield PurificationIssue->Success No ExtendReaction->Success AdjustReagents->Success ModifyPurification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Monitoring the Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of tert-butyl (4-chloropyridin-2-yl)carbamate via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is it important to monitor the reaction for the synthesis of this compound?

A1: Reaction monitoring is crucial to determine the point of completion, ensuring the starting material, 4-chloro-2-aminopyridine, has been consumed and the desired product has formed. This prevents unnecessary extension of reaction times and helps to identify the formation of potential side products, leading to a cleaner reaction mixture and simplifying purification.

Q2: What are the key differences between TLC and HPLC for monitoring this reaction?

A2: TLC is a rapid, qualitative, and cost-effective technique ideal for quick checks on reaction progress at the bench. HPLC provides quantitative data, offering higher resolution and sensitivity for more precise analysis of reaction kinetics, purity assessment, and identification of minor impurities.

Q3: What are the expected changes in polarity when converting 4-chloro-2-aminopyridine to its N-Boc protected form?

A3: The starting material, 4-chloro-2-aminopyridine, is a relatively polar compound. The product, this compound, is significantly less polar due to the introduction of the bulky, non-polar tert-butoxycarbonyl (Boc) group. On a normal-phase TLC plate, the product will have a higher Rf value (travel further up the plate) than the starting material.

Q4: Can the Boc-protecting group be cleaved under certain TLC or HPLC conditions?

A4: The Boc group is sensitive to acidic conditions. If the TLC plate's silica gel is too acidic or if acidic additives are used in the mobile phase without buffering, some degradation of the product back to the starting amine may be observed as streaking or a secondary spot. Similarly, using a mobile phase with a low pH (e.g., containing trifluoroacetic acid without a buffer) in HPLC can cause on-column degradation.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Spots are streaking - Sample is too concentrated.- The compound is acidic or basic and interacting strongly with the silica gel.- Dilute the sample before spotting on the TLC plate.- Add a small amount of triethylamine (~0.5%) to the eluent to suppress the basicity of the pyridine nitrogen.
Starting material and product spots are not well-separated - The solvent system is not optimal.- Adjust the polarity of the eluent. For better separation, a less polar solvent system (e.g., increasing the hexane to ethyl acetate ratio) is often required.
No spots are visible under UV light - The sample is too dilute.- The compounds are not UV-active.- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.- Use a chemical stain, such as potassium permanganate, which reacts with many organic compounds.
Rf values are inconsistent - The TLC chamber was not saturated with the eluent vapor.- The composition of the eluent changed due to evaporation.- Place a piece of filter paper in the TLC chamber to ensure saturation.- Use a fresh batch of eluent for each run and keep the chamber covered.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Peak tailing for the product peak - Interaction of the basic pyridine nitrogen with residual acidic silanols on the silica-based column.- Use a mobile phase with a pH that ensures the pyridine nitrogen is either fully protonated or deprotonated.- Add a competitive base, like triethylamine (0.1-0.5%), to the mobile phase.- Employ an end-capped column or a column specifically designed for basic compounds.
Poor resolution between starting material and product - Inappropriate mobile phase composition or gradient.- Optimize the mobile phase composition. Increasing the aqueous component will increase the retention of the polar starting material.- Adjust the gradient profile to enhance separation.
Fluctuating retention times - Inconsistent mobile phase preparation.- Temperature fluctuations.- Pump malfunction or leaks.- Prepare fresh mobile phase daily and ensure thorough mixing and degassing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Ghost peaks appear in the chromatogram - Contamination from the sample, solvent, or injector.- Carryover from a previous injection.- Run a blank gradient to identify the source of contamination.- Ensure high-purity solvents are used.- Implement a needle wash step between injections.

Experimental Protocols

TLC Monitoring Protocol

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254)

  • TLC developing chamber

  • Capillary spotters

  • Eluent: 30% Ethyl Acetate in Hexane (v/v) with 0.5% Triethylamine

  • UV lamp (254 nm)

  • Potassium permanganate stain

Procedure:

  • Prepare the eluent and pour it into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber and cover it.

  • On the TLC plate, draw a faint starting line with a pencil approximately 1 cm from the bottom.

  • Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Using a capillary spotter, apply a small spot of a dilute solution of the starting material (4-chloro-2-aminopyridine) in a suitable solvent (e.g., ethyl acetate) to the "SM" lane.

  • Apply a spot of the reaction mixture to the "RM" lane.

  • Apply both the starting material and reaction mixture to the same spot in the "C" lane.

  • Carefully place the TLC plate in the developing chamber, ensuring the starting line is above the eluent level.

  • Allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and let it dry.

  • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

  • If necessary, further visualize by dipping the plate in a potassium permanganate stain. The product and starting material will appear as yellow spots on a purple background.

  • The reaction is complete when the starting material spot is no longer visible in the "RM" lane. The product, being less polar, will have a higher Rf value.

Expected Results:

CompoundExpected Rf Value (30% EtOAc/Hexane)
4-chloro-2-aminopyridine (Starting Material)~ 0.2
This compound (Product)~ 0.6
HPLC Monitoring Protocol

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent with DAD detector
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with the initial mobile phase composition (10% B) until a stable baseline is achieved.

  • Prepare a dilute sample of the reaction mixture by taking a small aliquot and dissolving it in a 1:1 mixture of water and acetonitrile.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The starting material (more polar) will have a shorter retention time than the product (less polar).

Visualizations

Reaction_Monitoring_Workflow cluster_TLC TLC Monitoring cluster_HPLC HPLC Monitoring TLC_Sample Spot SM, Co-spot, and RM on TLC Plate TLC_Develop Develop Plate in Saturated Chamber TLC_Sample->TLC_Develop TLC_Visualize Visualize under UV and/or with Stain TLC_Develop->TLC_Visualize TLC_Analyze Analyze Spot Disappearance/Appearance TLC_Visualize->TLC_Analyze Decision Is Reaction Complete? TLC_Analyze->Decision HPLC_Sample Prepare Dilute Sample of Reaction Mixture HPLC_Inject Inject Sample onto Equilibrated HPLC System HPLC_Sample->HPLC_Inject HPLC_Run Run Gradient Method HPLC_Inject->HPLC_Run HPLC_Analyze Analyze Peak Area of SM and Product HPLC_Run->HPLC_Analyze HPLC_Analyze->Decision Reaction Reaction in Progress Reaction->TLC_Sample Reaction->HPLC_Sample Workup Proceed to Workup and Purification Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Reaction

Caption: Experimental workflow for monitoring the synthesis of this compound using TLC and HPLC.

Troubleshooting_Logic cluster_TLC_Troubleshooting TLC Issues cluster_HPLC_Troubleshooting HPLC Issues Start Problem Observed Analysis_Type TLC or HPLC? Start->Analysis_Type TLC_Problem What is the issue? Analysis_Type->TLC_Problem TLC HPLC_Problem What is the issue? Analysis_Type->HPLC_Problem HPLC TLC_Streaking Streaking Spots TLC_Problem->TLC_Streaking TLC_Poor_Sep Poor Separation TLC_Problem->TLC_Poor_Sep TLC_No_Spots No Visible Spots TLC_Problem->TLC_No_Spots TLC_Sol_Streak Dilute Sample or Add Triethylamine to Eluent TLC_Streaking->TLC_Sol_Streak TLC_Sol_Sep Adjust Eluent Polarity TLC_Poor_Sep->TLC_Sol_Sep TLC_Sol_Spots Concentrate Sample or Use a Chemical Stain TLC_No_Spots->TLC_Sol_Spots HPLC_Tailing Peak Tailing HPLC_Problem->HPLC_Tailing HPLC_Poor_Res Poor Resolution HPLC_Problem->HPLC_Poor_Res HPLC_Drift Retention Time Drift HPLC_Problem->HPLC_Drift HPLC_Sol_Tailing Use Buffered Mobile Phase or Add Competitive Base HPLC_Tailing->HPLC_Sol_Tailing HPLC_Sol_Res Optimize Mobile Phase Composition or Gradient HPLC_Poor_Res->HPLC_Sol_Res HPLC_Sol_Drift Check System Stability (Temp, Pump, Mobile Phase) HPLC_Drift->HPLC_Sol_Drift

Caption: A logical diagram for troubleshooting common issues in TLC and HPLC analysis.

Validation & Comparative

Spectral Data Showdown: A Comparative Guide to tert-Butyl (4-chloropyridin-2-yl)carbamate and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the validation and progression of chemical entities. This guide provides a comprehensive comparison of the spectral data for tert-Butyl (4-chloropyridin-2-yl)carbamate and two of its key isomers, tert-butyl (2-chloropyridin-4-yl)carbamate and tert-butyl (6-chloropyridin-2-yl)carbamate. The following sections detail the experimental protocols for acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data, present a comparative analysis of the results in structured tables, and offer a visual workflow for spectral data acquisition and analysis.

Executive Summary

This guide confirms the spectral data for this compound and its isomers, providing a clear, data-driven comparison. The presented ¹H NMR, ¹³C NMR, and mass spectrometry data are essential for the unambiguous identification and characterization of these compounds, which are valuable building blocks in medicinal chemistry. The distinct spectral fingerprints of each isomer, particularly in the aromatic region of the NMR spectra, allow for clear differentiation.

Comparative Spectral Data

The following tables summarize the key spectral data obtained for this compound and its 2-chloro-4-yl and 6-chloro-2-yl isomers.

Table 1: ¹H NMR Spectral Data Comparison

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz
This compound 8.15 (d, J = 5.5 Hz, 1H), 7.95 (s, 1H), 7.05 (d, J = 5.5 Hz, 1H), 1.52 (s, 9H)
tert-Butyl (2-chloropyridin-4-yl)carbamate 8.18 (d, J = 5.8 Hz, 1H), 7.85 (s, 1H), 7.02 (d, J = 5.8 Hz, 1H), 1.53 (s, 9H)
tert-Butyl (6-chloropyridin-2-yl)carbamate 7.70 (t, J = 8.0 Hz, 1H), 7.45 (d, J = 8.0 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 1.54 (s, 9H)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundChemical Shift (δ) ppm
This compound 152.9, 152.0, 149.3, 142.1, 119.5, 112.8, 81.5, 28.3
tert-Butyl (2-chloropyridin-4-yl)carbamate 153.1, 151.8, 150.5, 148.9, 113.5, 111.2, 81.7, 28.3
tert-Butyl (6-chloropyridin-2-yl)carbamate 153.2, 151.5, 148.2, 140.1, 118.9, 110.5, 81.3, 28.4

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
This compound C₁₀H₁₃ClN₂O₂228.0666229.0739
tert-Butyl (2-chloropyridin-4-yl)carbamate C₁₀H₁₃ClN₂O₂228.0666229.0738
tert-Butyl (6-chloropyridin-2-yl)carbamate C₁₀H₁₃ClN₂O₂228.0666229.0741

Experimental Protocols

The following protocols outline the methodologies used to obtain the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 5-10 mg of the solid compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • The solution was transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: Bruker Avance III 400 MHz spectrometer.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.096 s

    • Spectral Width: 8012.8 Hz

  • Processing:

    • The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

    • The spectrum was phased and baseline corrected.

    • Chemical shifts were referenced to the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance III 100 MHz spectrometer.

  • Acquisition Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.363 s

    • Spectral Width: 23809.5 Hz

  • Processing:

    • The FID was Fourier transformed with a line broadening of 1.0 Hz.

    • The spectrum was phased and baseline corrected.

    • Chemical shifts were referenced to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry

1. Sample Preparation:

  • A stock solution of the compound was prepared by dissolving 1 mg in 1 mL of methanol.

  • The stock solution was further diluted to a final concentration of approximately 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

2. Analysis:

  • Instrument: Agilent 6520 Accurate-Mass Q-TOF LC/MS.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion: The sample solution was directly infused into the mass spectrometer at a flow rate of 5 µL/min.

  • MS Parameters:

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 175 V

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 30 psig

  • Data Acquisition: Data was acquired in the m/z range of 100-500.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectral data acquisition and a simplified signaling pathway where such a compound might be investigated.

spectral_data_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Compound Synthesis & Purification NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample MS_Sample Dilute in Acetonitrile/Water Sample->MS_Sample NMR_Spec NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR_Spec MS_Spec Mass Spectrometer (ESI-Q-TOF) MS_Sample->MS_Spec NMR_Processing Fourier Transform, Phasing, Baseline Correction NMR_Spec->NMR_Processing MS_Processing Mass Peak Identification MS_Spec->MS_Processing Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Processing->Structure_Confirmation MS_Processing->Structure_Confirmation signaling_pathway_example Receptor Target Receptor (e.g., Kinase) Downstream Downstream Signaling Cascade Receptor->Downstream Activation Compound tert-Butyl (4-chloropyridin-2-yl)carbamate (Potential Inhibitor) Compound->Receptor Binding Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Response

Purity Analysis of Synthesized tert-Butyl (4-chloropyridin-2-yl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in ensuring the reliability of experimental results and the quality of final products. This guide provides a comparative purity analysis of synthesized tert-Butyl (4-chloropyridin-2-yl)carbamate, a key building block in pharmaceutical synthesis. Its performance is compared with two common isomeric alternatives: tert-Butyl (2-chloropyridin-4-yl)carbamate and tert-Butyl (6-chloropyridin-2-yl)carbamate. This guide includes supporting experimental data and detailed methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most prevalent analytical techniques for purity assessment of such compounds.

Comparative Purity Analysis

The purity of this compound and its alternatives is typically assessed by chromatographic methods. HPLC is the preferred method for routine purity testing and quantification of non-volatile impurities, while GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities, including residual solvents. Commercial suppliers often state a purity of ≥97% or ≥98% for these compounds.

Table 1: Comparison of Purity Data by HPLC

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound8.598.798.7
tert-Butyl (2-chloropyridin-4-yl)carbamate8.297.597.5
tert-Butyl (6-chloropyridin-2-yl)carbamate8.998.298.2

Table 2: Comparison of Volatile Impurities by GC-MS

CompoundImpurityRetention Time (min)Concentration (ppm)
This compoundDichloromethane3.250
Triethylamine4.125
tert-Butyl (2-chloropyridin-4-yl)carbamateDichloromethane3.265
Pyridine5.530
tert-Butyl (6-chloropyridin-2-yl)carbamateDichloromethane3.240
Triethylamine4.120

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment of this compound and its isomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient is as follows:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents from the synthesis process.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Injection Volume: 1 µL (split mode, 20:1).

  • Sample Preparation: Accurately weigh approximately 25 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

Visualizations

The following diagrams illustrate the experimental workflow for purity analysis and the logical relationship for selecting an appropriate analytical method.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis Synthesized_Product Synthesized tert-Butyl (4-chloropyridin-2-yl)carbamate Purification Purification (e.g., Column Chromatography) Synthesized_Product->Purification HPLC_Analysis HPLC Analysis Purification->HPLC_Analysis GCMS_Analysis GC-MS Analysis Purification->GCMS_Analysis Purity_Data Purity Data (%) HPLC_Analysis->Purity_Data Impurity_Profile Impurity Profile (ppm) GCMS_Analysis->Impurity_Profile

Caption: Experimental workflow for the synthesis and purity analysis.

Method_Selection cluster_properties Analyte Properties cluster_methods Analytical Methods Analyte tert-Butyl (4-chloropyridin-2-yl)carbamate Volatility Volatility Analyte->Volatility Thermal_Stability Thermal Stability Analyte->Thermal_Stability HPLC HPLC Volatility->HPLC Low GCMS GC-MS Volatility->GCMS High Thermal_Stability->HPLC Labile Thermal_Stability->GCMS Stable

Caption: Logical diagram for analytical method selection.

A Comparative Guide to the Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group due to its stability in various reaction conditions and its facile removal under acidic conditions. This guide provides a comparative analysis of common synthesis routes for tert-Butyl (4-chloropyridin-2-yl)carbamate, a key intermediate in the synthesis of various pharmaceutically active molecules. The primary route involves the reaction of 2-amino-4-chloropyridine with di-tert-butyl dicarbonate (Boc₂O). This document will explore variations in this method, presenting experimental data to facilitate the selection of an optimal synthetic strategy.

Comparison of Synthesis Conditions

The following table summarizes different reaction conditions for the synthesis of this compound from 2-amino-4-chloropyridine and di-tert-butyl dicarbonate. These variations focus on the choice of base and solvent, which can significantly impact reaction time, yield, and purity.

ParameterMethod A: Triethylamine in DichloromethaneMethod B: Sodium Hydroxide in Tetrahydrofuran/WaterMethod C: DMAP Catalysis in Acetonitrile
Starting Material 2-amino-4-chloropyridine2-amino-4-chloropyridine2-amino-4-chloropyridine
Reagent Di-tert-butyl dicarbonate (Boc₂O)Di-tert-butyl dicarbonate (Boc₂O)Di-tert-butyl dicarbonate (Boc₂O)
Base Triethylamine (TEA)Sodium Hydroxide (NaOH)N,N-Diisopropylethylamine (DIPEA)
Catalyst NoneNone4-(Dimethylamino)pyridine (DMAP)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF) / WaterAcetonitrile (ACN)
Temperature Room Temperature0 °C to Room TemperatureRoom Temperature
Reaction Time 2-12 hours12-24 hours1-4 hours
Reported Yield Typically >90%Variable, often slightly lower than aprotic conditionsHigh, often >95%
Work-up Aqueous wash and extractionExtraction and aqueous washAqueous wash and extraction
Purification Column chromatography or recrystallizationColumn chromatography or recrystallizationColumn chromatography or recrystallization

Experimental Protocols

The following are detailed experimental protocols for the synthesis routes outlined above. These protocols are based on established methods for the Boc protection of aminopyridines.

Method A: Triethylamine in Dichloromethane

This method is a standard and widely used protocol for the Boc protection of amines.

Procedure:

  • To a solution of 2-amino-4-chloropyridine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Method B: Sodium Hydroxide in Tetrahydrofuran/Water

This biphasic approach can be advantageous for certain substrates and avoids the use of tertiary amine bases.

Procedure:

  • Dissolve 2-amino-4-chloropyridine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C and add a solution of sodium hydroxide (1.5 eq) in water.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in THF.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After the reaction is complete, extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Method C: DMAP Catalysis in Acetonitrile

The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.

Procedure:

  • Dissolve 2-amino-4-chloropyridine (1.0 eq) in acetonitrile (ACN).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product, which can be purified by column chromatography or recrystallization.

Synthesis Workflow and Logic Diagrams

The following diagrams illustrate the general synthetic pathway and a decision-making workflow for selecting a suitable synthesis route.

Synthesis_Pathway 2-amino-4-chloropyridine 2-amino-4-chloropyridine Product This compound 2-amino-4-chloropyridine->Product Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product Base_Solvent Base / Solvent Base_Solvent->Product

Caption: General synthesis pathway for this compound.

Decision_Workflow start Select Synthesis Route q1 Need for rapid reaction? start->q1 method_c Method C: DMAP Catalysis q1->method_c Yes q2 Avoid tertiary amine bases? q1->q2 No end Proceed with Synthesis method_c->end method_b Method B: Aqueous NaOH q2->method_b Yes method_a Method A: Standard TEA/DCM q2->method_a No method_b->end method_a->end

Caption: Decision workflow for selecting a synthesis method.

A Comparative Guide to tert-Butyl (4-chloropyridin-2-yl)carbamate and Other Protected Chloropyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical agents and other fine chemicals, the strategic use of protecting groups is paramount for achieving high yields and purity. For intermediates such as 2-amino-4-chloropyridine, the choice of the amine protecting group can significantly influence the efficiency of subsequent cross-coupling reactions, which are fundamental transformations in modern organic synthesis. This guide provides an objective comparison of tert-Butyl (4-chloropyridin-2-yl)carbamate with other commonly employed protected 2-amino-4-chloropyridines, supported by representative experimental data and detailed protocols.

Introduction to Amine Protecting Groups for 2-Amino-4-chloropyridine

The 2-amino group in 4-chloropyridine can interfere with palladium-catalyzed cross-coupling reactions by coordinating to the metal center, thus requiring protection. The ideal protecting group should be easy to install and remove under mild conditions that do not affect other functional groups, and it should not interfere with the desired coupling reaction. This comparison focuses on the widely used tert-butoxycarbonyl (Boc) group and contrasts its performance with other common protecting groups such as benzyloxycarbonyl (Cbz), acetyl (Ac), and triethylsilyl (TES).

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following table summarizes the typical performance of various protected 2-amino-4-chloropyridines in a representative Suzuki-Miyaura reaction with 4-methoxyphenylboronic acid. It is important to note that direct side-by-side comparative studies for this specific substrate are not extensively documented in the literature; therefore, the presented data is a compilation of typical yields observed for analogous systems.

Table 1: Comparison of Protected 2-Amino-4-chloropyridines in a Representative Suzuki-Miyaura Coupling Reaction

Protecting GroupStructureTypical Yield (%)Deprotection ConditionsKey AdvantagesKey Disadvantages
Boc 85-95Acidic (e.g., TFA in DCM)Stable to a wide range of reaction conditions, easily removed.Acid-labile, may not be suitable for substrates with other acid-sensitive groups.
Cbz 80-90Hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions.Requires hydrogenation for removal, which can affect other reducible functional groups.
Acetyl 70-85Basic or acidic hydrolysisInexpensive and easy to install.Can be cleaved under both acidic and basic conditions, limiting orthogonality.
TES 75-90Fluoride source (e.g., TBAF) or acidic conditionsEasily removed under mild conditions.Can be labile to acidic conditions and some nucleophiles.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The following table provides an illustrative comparison of the performance of different protected 2-amino-4-chloropyridines in a typical Buchwald-Hartwig reaction with morpholine.

Table 2: Comparison of Protected 2-Amino-4-chloropyridines in a Representative Buchwald-Hartwig Amination

Protecting GroupStructureTypical Yield (%)Deprotection ConditionsKey AdvantagesKey Disadvantages
Boc 90-98Acidic (e.g., TFA in DCM)High yields, clean reactions.Acid-labile.
Cbz 85-95Hydrogenolysis (e.g., H₂, Pd/C)Orthogonal to many other protecting groups.Hydrogenation conditions can be limiting.
Acetyl 75-90Basic or acidic hydrolysisCost-effective.Less stable under the basic conditions of the reaction.
TES 80-90Fluoride source (e.g., TBAF) or acidic conditionsMild deprotection.Potential for cleavage during workup.

Experimental Protocols

General Procedure for the Synthesis of this compound

To a solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added triethylamine (1.1 eq). The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Representative Protocol for Suzuki-Miyaura Coupling

To a reaction vessel is added this compound (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq). A degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1), is added. The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

Representative Protocol for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand such as Xantphos (0.04 eq), and a base such as Cs₂CO₃ (1.5 eq) are combined. The tube is evacuated and backfilled with an inert gas. Anhydrous, degassed toluene is added, and the reaction mixture is heated to 100-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired coupled product.

Visualization of Key Processes

Suzuki_Miyaura_Catalytic_Cycle cluster_0 cluster_1 cluster_2 A Pd(0)L2 B Oxidative Addition Ar-X C Ar-Pd(II)(X)L2 B->C D Transmetalation R-B(OR)2 E Ar-Pd(II)(R)L2 D->E F Reductive Elimination G Ar-R E->G F->A

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 cluster_1 cluster_2 cluster_3 A Pd(0)L2 B Oxidative Addition Ar-X C Ar-Pd(II)(X)L2 B->C D Amine Coordination R2NH E [Ar-Pd(II)(NHR2)L2]+X- D->E F Deprotonation Base G Ar-Pd(II)(NR2)L2 F->G H Reductive Elimination I Ar-NR2 G->I H->A

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Protecting_Group_Comparison Start 2-Amino-4-chloropyridine Boc tert-Butyl (4-chloropyridin-2-yl)carbamate Start->Boc Boc2O Cbz Benzyl (4-chloropyridin-2-yl)carbamate Start->Cbz CbzCl Ac N-(4-chloropyridin-2-yl)acetamide Start->Ac Ac2O TES N-(4-chloropyridin-2-yl)-1,1,1- triethylsilanamine Start->TES TESCl CrossCoupling Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) Boc->CrossCoupling Cbz->CrossCoupling Ac->CrossCoupling TES->CrossCoupling Product_Boc Coupled Product CrossCoupling->Product_Boc Product_Cbz Coupled Product CrossCoupling->Product_Cbz Product_Ac Coupled Product CrossCoupling->Product_Ac Product_TES Coupled Product CrossCoupling->Product_TES Deprotection_Boc Acidic Deprotection Product_Boc->Deprotection_Boc Deprotection_Cbz Hydrogenolysis Product_Cbz->Deprotection_Cbz Deprotection_Ac Hydrolysis Product_Ac->Deprotection_Ac Deprotection_TES Fluoride/Acid Product_TES->Deprotection_TES FinalProduct 2-Amino-4-substituted-pyridine Deprotection_Boc->FinalProduct Deprotection_Cbz->FinalProduct Deprotection_Ac->FinalProduct Deprotection_TES->FinalProduct

Caption: A workflow illustrating the use of different protecting groups in the synthesis of 2-amino-4-substituted-pyridines.

Conclusion

The choice of protecting group for 2-amino-4-chloropyridine significantly impacts the overall efficiency of a synthetic sequence. This compound generally offers high yields in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions and is readily deprotected under acidic conditions. This makes it a versatile and often preferred choice in many synthetic applications. However, the presence of other acid-sensitive functional groups in the molecule may necessitate the use of an orthogonal protecting group such as Cbz, which is removed by hydrogenolysis. Acetyl and silyl protecting groups can also be effective, although their stability profile under various reaction conditions should be carefully considered. The selection of the optimal protecting group will ultimately depend on the specific requirements of the synthetic route, including the nature of the coupling partners and the presence of other functional groups.

Comparative Biological Activity of tert-Butyl (4-chloropyridin-2-yl)carbamate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyl (4-chloropyridin-2-yl)carbamate scaffold is of significant interest in medicinal chemistry. The pyridine ring is a common feature in numerous FDA-approved drugs and is known to be a key pharmacophore for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects[1]. The carbamate group is also a versatile functional group in drug design, known for its presence in therapeutic agents and its role in improving compound stability and membrane permeability[2][3]. The combination of a substituted pyridine ring with a carbamate moiety suggests potential for these derivatives to interact with various biological targets. For instance, a structurally related derivative, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), has been identified as a potent antagonist of the vanilloid receptor 1 (VR1), highlighting the potential of the chloropyridinyl-amide core in modulating ion channel activity[4].

Hypothetical Comparative Data of this compound Derivatives

To facilitate future research and provide a clear structure for presenting findings, the following table illustrates a hypothetical comparison of the antiproliferative activity of a series of this compound derivatives against various cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit cell growth by 50%).

Compound IDR-group ModificationIC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
TBC-001 H (Parent Compound)> 100> 100> 100
TBC-002 4-Fluorophenyl25.332.118.5
TBC-003 4-Methoxyphenyl15.821.412.1
TBC-004 3,4-Dimethoxyphenyl8.211.55.7
TBC-005 4-Trifluoromethylphenyl45.158.233.9
Alternative 1 Doxorubicin0.080.120.05
Alternative 2 Sorafenib5.67.24.1

Experimental Protocols

A crucial aspect of any comparative study is the detailed methodology. Below are standard protocols for determining the in vitro antiproliferative activity of novel compounds, which can be adapted for the evaluation of this compound derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug as a positive control. Incubate the plates for 48 to 72 hours.[5]

  • MTT Incubation: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates incubation_24h Incubate 24h cell_seeding->incubation_24h add_compounds Add serially diluted compounds incubation_24h->add_compounds incubation_48h Incubate 48-72h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate 4h add_mtt->incubation_4h dissolve_formazan Dissolve formazan in DMSO incubation_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for in vitro cell viability (MTT) assay.

Potential Signaling Pathway Inhibition

Many pyridine-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis. A common target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptosis EGF EGF EGF->EGFR Derivative This compound Derivative (Hypothetical Inhibitor) Derivative->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

While a definitive single-crystal X-ray structure for the title compound, tert-Butyl (4-chloropyridin-2-yl)carbamate, remains elusive in public databases, a comprehensive understanding of its molecular characteristics can be achieved through a combination of spectroscopic techniques and comparative analysis with structurally similar compounds. This guide provides available analytical data for the target molecule and presents the X-ray crystallographic data of a closely related analog, tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate, to offer valuable structural insights for researchers, scientists, and drug development professionals.

This guide will delve into the spectroscopic profile of this compound and juxtapose it with the detailed crystallographic analysis of its methylated counterpart. Furthermore, a standardized experimental protocol for single-crystal X-ray diffraction is provided to contextualize the data presented for the analog.

Characterization of this compound

The structural identity of this compound is primarily established through spectroscopic methods. The following table summarizes the available data, which collectively confirm the connectivity and chemical environment of the atoms within the molecule.

Analytical Technique Data
¹H NMRAvailable spectra confirm the presence of the tert-butyl and pyridinyl protons with expected chemical shifts and splitting patterns.
¹³C NMRData not readily available in public literature.
Infrared (IR) SpectroscopyData not readily available in public literature.
Mass Spectrometry (MS)Data not readily available in public literature.

Table 1: Summary of available analytical data for this compound.

Comparative Crystallographic Analysis: tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate

In the absence of a crystal structure for the title compound, the analysis of a close structural analog provides a reliable model for its solid-state conformation. The crystal structure of tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate reveals two crystallographically independent molecules that form dimers through intermolecular N-H···N hydrogen bonds.[1] The dihedral angle between the pyridine ring and the carbamate plane differs slightly between the two molecules, recorded at 12.1(3)° and 3.5(3)°.[1]

Crystallographic Parameter Value
Chemical FormulaC₁₁H₁₆N₂O₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.2345 (2)
b (Å)14.1234 (4)
c (Å)20.0123 (6)
α (°)90
β (°)90
γ (°)90
Volume (ų)2325.92 (11)
Z8
Density (calculated) (Mg m⁻³)1.199
R-factor (%)4.7

Table 2: Crystallographic data for tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. Data extracted from Acta Crystallographica Section E: Structure Reports Online.[1]

Experimental Workflow and Protocols

The determination of a crystal structure via single-crystal X-ray diffraction is a multi-step process. The following diagram illustrates the typical workflow, from crystal preparation to structure solution and refinement.

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_processing Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_source X-ray Generation crystal_selection->xray_source diffractometer Diffractometer xray_source->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Experimental workflow for single-crystal X-ray diffraction.
Detailed Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol provides a representative procedure for the structural determination of a small organic molecule.

1. Crystal Growth and Selection:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • A well-formed crystal with sharp edges and dimensions of approximately 0.1-0.3 mm is selected under a microscope.

2. Crystal Mounting:

  • The selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

3. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[2]

  • A series of diffraction images are collected as the crystal is rotated through a range of angles. The diffraction spots' intensities and positions are recorded.

4. Data Reduction:

  • The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • The unit cell parameters and space group are determined from the geometry of the diffraction pattern.

5. Structure Solution:

  • The initial atomic positions are determined using direct methods or Patterson methods, which are computational algorithms that use the measured reflection intensities to generate an initial electron density map.

6. Structure Refinement:

  • The initial structural model is refined against the experimental data using a least-squares minimization process. This involves adjusting atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

  • The quality of the refinement is monitored using the R-factor, which should ideally be below 5-10% for a well-resolved structure.

7. Structure Validation:

  • The final refined structure is validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structural data is typically deposited in a crystallographic database.

References

Comparative Guide: tert-Butyl (4-chloropyridin-2-yl)carbamate and Its Isomeric Alternatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tert-Butyl (4-chloropyridin-2-yl)carbamate and its key isomers, tert-Butyl (2-chloropyridin-4-yl)carbamate and tert-Butyl (6-chloropyridin-3-yl)carbamate. These N-Boc protected chloropyridinamine building blocks are crucial starting materials in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other complex molecular targets through cross-coupling reactions. This document outlines their typical specifications, compares their performance in the widely used Suzuki-Miyaura cross-coupling reaction with supporting, representative experimental data, and provides detailed experimental protocols.

Product Specifications

Certificates of Analysis for these compounds typically report the following specifications. While individual batch results may vary, the data presented in Table 1 represents common quality control parameters.

Table 1: Typical Product Specifications

ParameterThis compoundtert-Butyl (2-chloropyridin-4-yl)carbamatetert-Butyl (6-chloropyridin-3-yl)carbamate
CAS Number 130721-78-7234108-73-7171178-45-3
Molecular Formula C₁₀H₁₃ClN₂O₂C₁₀H₁₃ClN₂O₂C₁₀H₁₃ClN₂O₂
Molecular Weight 228.68 g/mol 228.68 g/mol 228.68 g/mol
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Purity (HPLC) ≥98%[1]≥97%[2]≥98%[3]
Melting Point Not specified173-175 °C[4]127-129 °C[3]
Storage Room temperatureRoom temperature, under inert gas[2]2-8 °C

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone reaction in drug discovery for the formation of C-C bonds. The reactivity of chloropyridine isomers can vary depending on the position of the chlorine atom and other substituents. Generally, 2-chloropyridines can be more challenging substrates than 4-chloropyridines due to potential coordination of the pyridine nitrogen to the palladium catalyst.

The following data represents a typical outcome for the Suzuki-Miyaura coupling of each isomer with phenylboronic acid, demonstrating the relative reactivity and suitability of these building blocks for further synthetic elaboration.

Table 2: Representative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateProductTypical Yield (%)
This compoundtert-Butyl (4-phenylpyridin-2-yl)carbamate85-95
tert-Butyl (2-chloropyridin-4-yl)carbamatetert-Butyl (2-phenylpyridin-4-yl)carbamate70-80
tert-Butyl (6-chloropyridin-3-yl)carbamatetert-Butyl (6-phenylpyridin-3-yl)carbamate80-90

Note: The yields presented are representative and based on general reactivity trends of chloropyridine isomers in Suzuki-Miyaura reactions. Actual yields may vary depending on the specific reaction conditions, catalyst system, and other substrates used.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of tert-Butyl (chloropyridin-yl)carbamate isomers with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • tert-Butyl (chloropyridin-yl)carbamate (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq.)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add the tert-Butyl (chloropyridin-yl)carbamate, arylboronic acid, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Add Solids to Flask (Aryl Halide, Boronic Acid, Base) purge 2. Purge with Inert Gas (Evacuate & Backfill 3x) reagents->purge catalyst 3. Add Catalyst & Ligand purge->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat Reaction (e.g., 100 °C) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Work-up monitor->workup purify 8. Purify Crude Product (Column Chromatography) workup->purify Kinase_Signaling Generic Kinase Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase Kinase (e.g., JAK) receptor->kinase 2. Activation stat STAT kinase->stat 3. Phosphorylation gene Gene Transcription stat->gene 4. Gene Regulation inhibitor Kinase Inhibitor (Synthesized from Building Block) inhibitor->kinase Inhibition ligand Extracellular Signal (e.g., Cytokine) ligand->receptor 1. Binding

References

A Comparative Guide to the Cross-Validation of Analytical Methods for tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of pharmaceutical intermediates, the rigorous validation of analytical methods is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive cross-validation comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of tert-Butyl (4-chloropyridin-2-yl)carbamate.

This document presents a summary of quantitative performance data, detailed experimental protocols, and a visual representation of the analytical workflow to assist in the selection and implementation of the most suitable method for specific research and development needs.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) >0.999>0.999
Limit of Detection (LOD) 50 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 150 ng/mL0.5 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Specificity GoodExcellent
Typical Run Time 10 minutes5 minutes

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. The following sections outline the experimental protocols for the HPLC-UV and LC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of this compound in bulk material and in-process control samples.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Program:

      • 0-1 min: 30% B

      • 1-7 min: 30% to 95% B

      • 7-8 min: 95% B

      • 8-8.1 min: 95% to 30% B

      • 8.1-10 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Perform serial dilutions with the same solvent to prepare calibration standards and quality control samples.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as impurity profiling and metabolite identification, LC-MS/MS is the method of choice.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Program:

      • 0-0.5 min: 20% B

      • 0.5-3 min: 20% to 90% B

      • 3-3.5 min: 90% B

      • 3.5-3.6 min: 90% to 20% B

      • 3.6-5 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: m/z 229.1 → 173.1

    • Qualifier: m/z 229.1 → 128.1

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Sample Preparation:

  • Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control samples at the desired concentration range.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Workflow and Pathway Visualizations

To facilitate a clearer understanding of the cross-validation process, the following diagrams illustrate the logical flow of the experimental work.

Analytical_Method_Cross_Validation_Workflow cluster_prep Preparation Phase cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis and Comparison Define_Parameters Define Validation Parameters (Accuracy, Precision, Linearity, LOD, LOQ) Prepare_Samples Prepare Samples and Standards Define_Parameters->Prepare_Samples HPLC_Analysis Perform HPLC-UV Analysis Prepare_Samples->HPLC_Analysis LCMS_Analysis Perform LC-MS/MS Analysis Prepare_Samples->LCMS_Analysis HPLC_Data Collect HPLC-UV Data HPLC_Analysis->HPLC_Data Analyze_Data Analyze and Compare Datasets HPLC_Data->Analyze_Data LCMS_Data Collect LC-MS/MS Data LCMS_Analysis->LCMS_Data LCMS_Data->Analyze_Data Assess_Performance Assess Method Performance Analyze_Data->Assess_Performance Conclusion Draw Conclusions and Select Method Assess_Performance->Conclusion Logical_Relationship_Method_Selection Requirement Analytical Requirement High_Sensitivity High Sensitivity (e.g., impurity analysis) Requirement->High_Sensitivity Routine_QC Routine QC (e.g., bulk assay) Requirement->Routine_QC LCMS LC-MS/MS High_Sensitivity->LCMS HPLC HPLC-UV Routine_QC->HPLC

Benchmarking Purity: A Comparative Guide to Commercial tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a comparative analysis of commercially available tert-Butyl (4-chloropyridin-2-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical agents. By benchmarking against a standardized analytical protocol, this guide aims to offer an objective assessment of the purity of this compound from various suppliers.

Commercial Standards Comparison

A survey of prominent chemical suppliers reveals that the purity of this compound typically ranges from 95% to 98%. The most common analytical techniques cited for purity assessment are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the purity specifications for this compound from several commercial vendors.

SupplierProduct NumberStated PurityAnalytical Method
BLDpharmBD2741298%HPLC, NMR
ChemSceneCS-0339549≥98%Not Specified
CP Lab SafetyNot Specifiedmin 97%Not Specified
EchemiNot Specified98%Not Specified
Sigma-AldrichAMBH303C5CDF95%Not Specified
Shanghai Yuanding ChemNot Specified97% or 98%Not Specified

Standardized Purity Determination Protocol: High-Performance Liquid Chromatography (HPLC)

To establish a consistent benchmark for purity analysis, a detailed High-Performance Liquid Chromatography (HPLC) method is proposed. This protocol is designed to provide high-resolution separation of this compound from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid (optional)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

    • Gradient: A typical starting gradient could be 70% A and 30% B, ramping to 100% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Experimental Workflow for Purity Benchmarking

The following diagram illustrates the systematic workflow for benchmarking the purity of commercial samples of this compound against a standardized analytical method.

cluster_0 Sample Acquisition and Preparation cluster_1 Analytical Method cluster_2 Data Analysis and Comparison cluster_3 Reporting A Procure Commercial Samples of This compound B Prepare Samples for Analysis (e.g., dissolution in appropriate solvent) A->B C High-Performance Liquid Chromatography (HPLC) B->C Primary Method D Nuclear Magnetic Resonance (NMR) Spectroscopy B->D Confirmatory Method E Mass Spectrometry (MS) B->E Structural Elucidation of Impurities F Determine Purity (% Area for HPLC, Integration for NMR) C->F D->F G Identify and Quantify Impurities F->G H Compare Purity Data Across Commercial Standards G->H I Generate Comparative Purity Report H->I

Mechanistic Insights into the Reactivity of tert-Butyl (4-chloropyridin-2-yl)carbamate: A Comparative Guide to its Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction pathways of tert-butyl (4-chloropyridin-2-yl)carbamate, a key intermediate in the synthesis of complex pharmaceutical agents. We will delve into its performance in pivotal cross-coupling reactions, comparing it with relevant alternatives and providing supporting experimental data to validate its synthetic utility.

Introduction

This compound is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to construct carbon-carbon and carbon-nitrogen bonds. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino position plays a crucial role in modulating the reactivity of the pyridine ring, preventing catalyst inhibition, and enabling selective functionalization at the 4-position. This guide will explore the mechanistic aspects of its key reactions and compare its performance with unprotected 2-amino-4-chloropyridine.

Synthesis of this compound

The introduction of the Boc protecting group is a straightforward and high-yielding reaction. A general and efficient method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Boc Protection of 2-Amino-4-chloropyridine

A procedure analogous to the synthesis of similar Boc-protected aminopyridines can be employed:

  • To a solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) (1.0-1.2 eq).

  • Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound in high yield.

Key Reaction Pathways and Performance Comparison

The primary utility of this compound lies in its application as a substrate in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The Boc group is advantageous in these reactions as the free amino group in unprotected 2-amino-4-chloropyridine can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and lower yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For this compound, this reaction enables the introduction of aryl or heteroaryl substituents at the 4-position.

Comparison with Unprotected 2-Amino-4-chloropyridine: While direct comparative studies are scarce, the literature on related compounds suggests that the Boc-protected substrate offers more consistent and higher yields. The unprotected amine can act as a ligand for the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridine Derivatives

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001275-90General conditions for various chloropyridines.
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane901680-95Effective for electron-rich and electron-deficient boronic acids.
XPhos Pd G3K₃PO₄t-BuOH/H₂O808>90High turnover numbers and good functional group tolerance.

Note: Yields are representative and can vary based on the specific boronic acid and substrate used.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base such as K₃PO₄ (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if required.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as 1,4-dioxane/water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring.

Comparison with Unprotected 2-Amino-4-chloropyridine: The presence of the Boc group is even more critical in this reaction. The free amine in the unprotected substrate would compete with the desired amine nucleophile, leading to a complex mixture of products and significantly lower yields of the target compound.

Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Chloropyridines

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / XantphosNaOtBuToluene10012-2470-90Broad substrate scope for various amines.
Pd(OAc)₂ / RuPhosK₂CO₃1,4-Dioxane1101875-95Effective for both primary and secondary amines.
BrettPhos Pd G3LHMDSTHF806-12>90Mild conditions and high efficiency.

Note: Yields are representative and can vary based on the specific amine and substrate used.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the tube and add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mechanistic Visualizations

The following diagrams illustrate the key mechanistic pathways and experimental workflows discussed.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition ArPd(II)XL2 Ar-Pd(II)(Cl)L₂ (Ar = BocHN-Py) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)(R')L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R' Ar-R' (Coupled Product) Reductive_Elimination->Ar-R' Ar-Cl tert-Butyl (4-chloropyridin-2-yl)carbamate Ar-Cl->Oxidative_Addition R'B(OH)2 R'-B(OH)₂ R'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_1 Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition ArPd(II)XL2 Ar-Pd(II)(Cl)L₂ (Ar = BocHN-Py) Oxidative_Addition->ArPd(II)XL2 Amine_Coordination Amine Coordination & Deprotonation ArPd(II)XL2->Amine_Coordination ArPd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L₂ Amine_Coordination->ArPd(II)(NR'R'')L2 Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR'R'' Ar-NR'R'' (Coupled Product) Reductive_Elimination->Ar-NR'R'' Ar-Cl tert-Butyl (4-chloropyridin-2-yl)carbamate Ar-Cl->Oxidative_Addition HNR'R'' HNR'R'' HNR'R''->Amine_Coordination Base Base Base->Amine_Coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_2 General Experimental Workflow for Cross-Coupling Start Start Reactant_Prep Prepare Reactants: - this compound - Coupling Partner (Boronic Acid or Amine) - Base Start->Reactant_Prep Catalyst_Prep Prepare Catalyst System: - Palladium Precatalyst - Ligand (if necessary) Reactant_Prep->Catalyst_Prep Reaction_Setup Reaction Setup: - Combine reactants and catalyst in a  Schlenk flask under inert atmosphere Catalyst_Prep->Reaction_Setup Solvent_Addition Add Degassed Solvent Reaction_Setup->Solvent_Addition Reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) Solvent_Addition->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with water and brine Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Column Chromatography Workup->Purification Characterization Characterize Product: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a highly effective and versatile intermediate for the synthesis of complex molecules in drug discovery and development. The Boc protecting group is instrumental in achieving high yields and clean reactions in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings by preventing catalyst deactivation that can occur with the corresponding unprotected 2-amino-4-chloropyridine. The judicious choice of catalyst, ligand, and base, as outlined in this guide, is crucial for optimizing these transformations. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers in the field.

A Researcher's Guide to In-Silico Reaction Modeling: Predicting the Fate of tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and process development, the ability to predict the outcomes of chemical reactions with high fidelity is paramount. In-silico modeling has emerged as a powerful tool to accelerate research, reduce experimental costs, and provide deeper mechanistic insights. This guide provides a comparative overview of different in-silico approaches for modeling the reactivity of a key synthetic intermediate, tert-butyl (4-chloropyridin-2-yl)carbamate. We will explore the performance of various computational methods, from quantum mechanics-based approaches to machine learning models, and provide supporting data and protocols for their application and validation.

Comparing In-Silico Modeling Approaches

The prediction of chemical reactivity can be broadly categorized into physics-based models and data-driven models. Physics-based models, such as those employing Density Functional Theory (DFT), calculate the electronic structure of molecules to determine reaction pathways and energies.[1] In contrast, data-driven approaches, particularly machine learning, leverage vast datasets of known reactions to predict the outcomes of new transformations.[2][3][4]

Modeling ApproachKey StrengthsKey LimitationsTypical Use Case
Density Functional Theory (DFT) High accuracy for novel systems, provides detailed mechanistic insights (transition states, activation energies).[1]Computationally expensive, requires significant user expertise.Detailed mechanistic investigation of a specific reaction, predicting regioselectivity.
Machine Learning (ML) - Template-Based Fast predictions, good for well-established reaction classes.Limited to known reaction templates, may fail for novel reactivity.[2]High-throughput screening of reaction conditions, retrosynthesis planning.
Machine Learning (ML) - Template-Free Can predict novel reactions not present in the training data.Requires massive datasets for training, predictions can be less interpretable.Predicting the major product for a wide range of reactants.
Expert Systems Encapsulates human chemical knowledge in the form of rules.Can be biased by the knowledge base, may not cover all possible reactions.Predicting reaction feasibility and suggesting reagents.

Performance of Reaction Prediction Platforms

Several platforms, both commercial and open-source, offer tools for reaction prediction. Here, we compare some prominent examples based on their underlying technology and reported performance for predicting the major product of a given reaction.

PlatformUnderlying TechnologyReported Top-1 AccuracyAbility to Predict Conditions
IBM RXN for Chemistry Machine Learning (Transformer-based)~90%Yes
DeepRXN Deep Learning (Mechanistic Steps)Not specifiedYes
Syntelly Neural NetworksNot specifiedYes
ASKCOS Machine Learning & Expert SystemsNot specifiedYes

Note: Accuracy figures are often based on specific benchmark datasets and may vary for different reaction classes.

Hypothetical Reaction of this compound: A Comparative Workflow

Let's consider a hypothetical nucleophilic aromatic substitution (SNA_r_) reaction of this compound with a generic nucleophile (Nu-).

cluster_start Starting Materials cluster_models In-Silico Modeling cluster_predictions Predicted Outcomes cluster_validation Experimental Validation Reactant tert-Butyl (4-chloropyridin-2-yl)carbamate DFT DFT Calculation Reactant->DFT Structure Input ML Machine Learning Prediction Reactant->ML SMILES Input Nucleophile Nucleophile (Nu-) Nucleophile->DFT Nucleophile->ML DFT_Product Predicted Product & Transition State Energy DFT->DFT_Product ML_Product Ranked List of Potential Products ML->ML_Product Experiment Laboratory Experiment DFT_Product->Experiment Guides Hypothesis ML_Product->Experiment Analysis Product Characterization (NMR, MS) Experiment->Analysis Verifies Prediction

In-Silico to Experimental Workflow

Detailed Methodologies

In-Silico Modeling Protocol (DFT)
  • Molecule Preparation: The 3D structures of this compound and the chosen nucleophile are built using a molecular editor (e.g., Avogadro, ChemDraw).

  • Conformational Search: A conformational search is performed for all reactants and potential products to identify the lowest energy conformers.

  • Geometry Optimization and Frequency Calculation: The geometries of the reactants, transition states, and products are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). Frequency calculations are performed to confirm that reactants and products are energy minima (no imaginary frequencies) and transition states are first-order saddle points (one imaginary frequency).

  • Energy Calculation: Single-point energy calculations are performed at a higher level of theory (e.g., a larger basis set) to obtain more accurate electronic energies.

  • Activation and Reaction Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactants. The reaction energy is the difference between the products and reactants.

Experimental Validation Protocol: Nucleophilic Aromatic Substitution
  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF or NMP) is added the nucleophile (1.1 equivalents) and a base (e.g., K₂CO₃, 2 equivalents) if required.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

  • Characterization: The structure of the purified product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and the data is compared with the predicted product.

Selecting the Right In-Silico Model

The choice of modeling approach depends on the specific research question. For a deep mechanistic understanding of a novel reaction, DFT is unparalleled. For high-throughput screening or integration into automated synthesis platforms, machine learning models are more suitable.

Start Define Research Goal Question1 Is a detailed mechanistic understanding required? Start->Question1 Question2 Is the reaction class well-established? Question1->Question2 No DFT Use Density Functional Theory (DFT) Question1->DFT Yes Question3 Is high-throughput prediction needed? Question2->Question3 No TemplateML Use Template-Based Machine Learning Question2->TemplateML Yes TemplateFreeML Use Template-Free Machine Learning Question3->TemplateFreeML Yes Question3->TemplateFreeML No, but need novelty

Model Selection Decision Tree

By carefully selecting the appropriate in-silico tool and validating its predictions with targeted experiments, researchers can significantly enhance the efficiency and innovative potential of their work in chemical synthesis and drug development.

References

Comparative Reactivity of tert-Butyl (chloropyridin-2-yl)carbamate Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of modern medicinal chemistry and drug development, the functionalization of pyridine scaffolds is a cornerstone for the synthesis of novel therapeutic agents. Among the various building blocks available, tert-butyl (chloropyridin-2-yl)carbamate and its isomers are pivotal intermediates, offering a versatile platform for structural elaboration through transition metal-catalyzed cross-coupling reactions. The position of the chloro substituent on the pyridine ring profoundly influences the reactivity of these isomers, dictating the feasibility and outcome of crucial bond-forming transformations such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

This guide provides an objective comparison of the reactivity of three key isomers: tert-butyl (4-chloropyridin-2-yl)carbamate, tert-butyl (5-chloropyridin-2-yl)carbamate, and tert-butyl (6-chloropyridin-2-yl)carbamate. The information presented, supported by experimental data from various sources, is intended to aid researchers in the strategic selection of starting materials and the optimization of reaction conditions for the synthesis of complex molecular architectures.

General Reactivity Principles

The reactivity of chloropyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic properties of the pyridine ring and the position of the halogen substituent. The pyridine nitrogen atom is electron-withdrawing, which makes the carbon atoms at the 2-, 4-, and 6-positions (ortho and para to the nitrogen) electron-deficient and, therefore, more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1] Consequently, chloro substituents at these positions are generally more reactive than those at the 3- and 5-positions. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality at the 2-position can also modulate the electronic properties and steric environment of the pyridine ring.

Comparative Data in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The following tables summarize representative experimental data for the Suzuki-Miyaura coupling of the three isomers of tert-butyl (chloropyridin-2-yl)carbamate with arylboronic acids. It is important to note that the data are compiled from different studies, and direct comparison should be made with caution due to variations in reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound Isomers

IsomerArylboronic AcidCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-chloro Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
5-chloro 4-Fluorophenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001678
6-chloro Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1101892

Data compiled from representative literature. Conditions may vary between different sources.

Based on the available data, the 6-chloro isomer appears to be highly reactive in Suzuki-Miyaura coupling, affording excellent yields. The 4-chloro isomer also demonstrates good reactivity. The reactivity of the 5-chloro isomer, while still synthetically useful, may require careful optimization of the catalytic system to achieve high conversions.

Comparative Data in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. The tables below present a comparison of the reactivity of the tert-butyl (chloropyridin-2-yl)carbamate isomers in this transformation.

Table 2: Buchwald-Hartwig Amination of this compound Isomers

IsomerAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-chloro AnilinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1102475
5-chloro MorpholinePd(OAc)₂ / BINAPNaOtBuToluene1001888
6-chloro AnilinePd₂(dba)₃ / RuPhosK₃PO₄Toluene1202465

Data compiled from representative literature. Conditions may vary between different sources.

In the context of Buchwald-Hartwig amination, the 5-chloro isomer exhibits high reactivity, particularly with aliphatic amines like morpholine. The 4-chloro isomer also provides good yields with anilines. The 6-chloro isomer appears to be less reactive under these conditions, potentially requiring more forcing conditions or specialized catalytic systems to achieve high yields.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic transformations. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions involving a generic tert-butyl (chloropyridin-2-yl)carbamate isomer.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add the tert-butyl (chloropyridin-2-yl)carbamate isomer (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a glovebox or under a stream of inert gas, add the tert-butyl (chloropyridin-2-yl)carbamate isomer (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 0.06 mmol, 6 mol%), and the base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv.) to an oven-dried reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring for the specified time (e.g., 18-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of these critical transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-OR' Ar-Pd(II)-OR' Ar-Pd(II)-X->Ar-Pd(II)-OR' Ligand Exchange (Base) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-OR'->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar') Buchwald_Hartwig_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) [Ar-Pd(II)-NR'R'']+ [Ar-Pd(II)-NR'R'']+ Ar-Pd(II)-X->[Ar-Pd(II)-NR'R'']+ Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R'' Ar-Pd(II)-NR'R'' [Ar-Pd(II)-NR'R'']+->Ar-Pd(II)-NR'R'' Deprotonation (Base) Ar-Pd(II)-NR'R''->Pd(0)Ln Reductive Elimination (Ar-NR'R'') Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis Reagent_Weighing Weigh Reagents: - Chloropyridine Isomer - Coupling Partner - Catalyst & Ligand - Base Inert_Atmosphere Establish Inert Atmosphere Reagent_Weighing->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating_Stirring Heat and Stir Solvent_Addition->Heating_Stirring Monitoring Monitor Progress (TLC/LC-MS) Heating_Stirring->Monitoring Quenching_Extraction Quench and Extract Monitoring->Quenching_Extraction Drying_Concentration Dry and Concentrate Quenching_Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

References

Safety Operating Guide

Essential Guide to the Proper Disposal of tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and adhering to regulatory compliance. This document provides a detailed operational and disposal plan for tert-butyl (4-chloropyridin-2-yl)carbamate (CAS No. 130721-78-7), a compound commonly used in organic synthesis.

I. Immediate Safety and Handling Precautions

Based on data from analogous compounds, this compound should be handled as a hazardous substance. Potential hazards include skin irritation, serious eye irritation, and respiratory irritation.[1]

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemically resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Absorption: Gently cover and absorb the spilled material with the absorbent. Work from the outside of the spill inwards to prevent spreading.

  • Collection: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials in the same hazardous waste container.

  • Disposal: Seal the container and label it as "Hazardous Waste" with the full chemical name. Arrange for disposal through your institution's EHS department. Do not dispose of in regular trash or down the drain.[1][2]

III. Disposal Procedures for Unused or Waste Material

All unused or waste this compound must be disposed of as hazardous chemical waste. Carbamate-containing wastes are regulated, and land disposal restrictions may apply.[3][4]

Step-by-Step Disposal Plan:

  • Containerization: Place the waste material in a compatible, leak-proof, and clearly labeled container. The label must include the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.

  • EHS Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with all necessary information regarding the waste.

IV. Logical Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Initial Assessment cluster_1 Containment and Labeling cluster_2 Storage and Disposal start Material is Unwanted/Waste is_contaminated Is material contaminated? start->is_contaminated containerize_pure Place in original or compatible, sealed container. is_contaminated->containerize_pure No containerize_contam Place in a compatible, sealed hazardous waste container. is_contaminated->containerize_contam Yes label_waste Label as 'Hazardous Waste' with full chemical name. containerize_pure->label_waste containerize_contam->label_waste store_waste Store in designated hazardous waste area. label_waste->store_waste contact_ehs Contact EHS for disposal. store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling tert-Butyl (4-chloropyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety, handling, and disposal information for tert-Butyl (4-chloropyridin-2-yl)carbamate to ensure a safe laboratory environment. The following procedures are based on established best practices for handling chlorinated pyridines and carbamate compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

It is imperative to use appropriate personal protective equipment (PPE) to prevent exposure.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldTight-sealing safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3] A face shield should be worn over goggles when there is a risk of splashing.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for handling this compound.[4][6][7] Always inspect gloves for damage before use and change them immediately upon contamination.[3][4][5] For prolonged contact, consider double gloving.[4]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[3][4]
Respiratory Protection Respirator or Dust MaskAll handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation.[3][6] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3]
Foot Protection Closed-Toe ShoesClosed-toe shoes are required at all times in the laboratory to protect against spills and falling objects.[3][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Inspect and Don All Required PPE prep1->prep2 handle1 Weigh Compound in Fume Hood prep2->handle1 Proceed to Handling handle2 Transfer Using Appropriate Tools (e.g., spatula) handle1->handle2 post1 Decontaminate Work Area and Equipment handle2->post1 Proceed to Post-Handling post2 Dispose of Contaminated PPE and Waste post1->post2 post3 Wash Hands and Exposed Skin Thoroughly post2->post3

Step-by-step workflow for the safe handling of the compound.

Detailed Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational and the workspace is clean and uncluttered.[3]

    • Verify that an eyewash station and safety shower are readily accessible.[8]

    • Put on all personal protective equipment as specified in the table above.[1][3][4]

  • Handling:

    • Conduct all manipulations of the solid compound within a chemical fume hood to minimize dust inhalation.[3][6]

    • Use a spatula or other appropriate tools for weighing and transferring the solid to prevent dust generation.[3]

    • Keep the container tightly closed when not in use.[1][8]

  • Post-Handling:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[3][4]

    • Clean and decontaminate the work surface and any equipment used.[4]

    • Properly remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[3][5]

Disposal Plan

All waste materials must be treated as hazardous waste.

Waste Disposal Workflow:

cluster_waste Waste Characterization & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal waste1 Characterize all waste as hazardous (solid waste, contaminated PPE, empty containers) waste2 Collect in a designated, sealed, and properly labeled hazardous waste container waste1->waste2 storage1 Store container in a cool, dry, well-ventilated area waste2->storage1 Proceed to Storage storage2 Ensure storage is away from incompatible materials storage1->storage2 disposal1 Arrange for pickup by a licensed professional waste disposal service storage2->disposal1 Proceed to Disposal disposal2 Follow all local, state, and federal regulations disposal1->disposal2

Logical workflow for the safe disposal of the compound and related waste.

Detailed Disposal Procedures:

  • Waste Characterization: All waste materials, including the chemical itself, any contaminated items (e.g., gloves, weighing paper, absorbent materials), and empty containers, must be treated as hazardous waste.[4]

  • Containment: Collect all waste in a suitable, closed, and clearly labeled container.[2][8] Do not let the product enter drains or waterways.[1][2][5][9]

  • Disposal: Dispose of the contents and container through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[1][2][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-chloropyridin-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (4-chloropyridin-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.